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  • Product: n,n-Dipentylhexane-1,6-diamine
  • CAS: 5429-67-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to N,N'-Dipentylhexane-1,6-diamine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction N,N'-Dipentylhexane-1,6-diamine is a symmetrically substituted aliphatic diamine that has garnered interest in various scientific fields, parti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Dipentylhexane-1,6-diamine is a symmetrically substituted aliphatic diamine that has garnered interest in various scientific fields, particularly in polymer chemistry and biomedical research. Its molecular structure, characterized by a flexible six-carbon backbone and two terminal secondary amine groups each bearing a pentyl substituent, imparts a unique combination of properties. The presence of the long alkyl chains introduces significant hydrophobicity, which can be harnessed to modulate the physicochemical characteristics of materials and delivery systems. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of N,N'-Dipentylhexane-1,6-diamine, with a focus on its role as a versatile building block in the development of advanced materials and therapeutic delivery vectors.

Molecular Structure and Properties

The fundamental characteristics of N,N'-Dipentylhexane-1,6-diamine are summarized below.

PropertyValueSource
CAS Number 5429-67-4[1]
Molecular Formula C16H36N2[1][2]
Molecular Weight 256.47 g/mol [1][2]
IUPAC Name N,N'-dipentylhexane-1,6-diamine[3]
Appearance Liquid (predicted)
Purity Specification ≥ 95%[2]

The molecular structure of N,N'-Dipentylhexane-1,6-diamine is depicted in the following diagram:

Caption: 2D representation of N,N'-Dipentylhexane-1,6-diamine.

Synthesis of N,N'-Dipentylhexane-1,6-diamine

The synthesis of N,N'-Dipentylhexane-1,6-diamine can be achieved through several established methods for amine alkylation. The choice of synthetic route often depends on the availability of starting materials, desired purity, and scalability. Two primary approaches are reductive amination and direct N-alkylation.

Reductive Amination

Reductive amination is a widely used method for the formation of C-N bonds and is a highly effective route for the synthesis of N,N'-Dipentylhexane-1,6-diamine.[4] This two-step, one-pot reaction involves the initial formation of an imine from the reaction of a primary amine with an aldehyde, followed by the in-situ reduction of the imine to the corresponding secondary amine.[4]

For the synthesis of N,N'-Dipentylhexane-1,6-diamine, the reaction proceeds between hexane-1,6-diamine and two equivalents of pentanal. The reaction is typically carried out in the presence of a suitable reducing agent.

Reaction Scheme:

H₂N-(CH₂)₆-NH₂ + 2 CH₃(CH₂)₃CHO --(Reducing Agent)--> CH₃(CH₂)₄-NH-(CH₂)₆-NH-(CH₂)₄CH₃

Experimental Protocol:

A general protocol for reductive amination is as follows:

  • To a solution of hexane-1,6-diamine (1 equivalent) in a suitable solvent (e.g., methanol, dichloromethane), add pentanal (2.2 equivalents).

  • The mixture is stirred at room temperature to facilitate the formation of the di-imine intermediate. The formation of the imine can be promoted by the addition of a dehydrating agent, such as molecular sieves.

  • A reducing agent, such as sodium borohydride or pyridine-borane, is then added portion-wise to the reaction mixture. The choice of reducing agent is critical to selectively reduce the imine in the presence of the aldehyde.

  • The reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the completion of the reaction.

  • Upon completion, the reaction is quenched, and the product is extracted using an appropriate organic solvent.

  • The crude product is then purified by column chromatography or distillation to yield pure N,N'-Dipentylhexane-1,6-diamine.

Reductive_Amination_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Hexane-1,6-diamine Hexane-1,6-diamine Reaction_Vessel Reaction Vessel Hexane-1,6-diamine->Reaction_Vessel Pentanal Pentanal Pentanal->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Stirring Stir at RT (Imine Formation) Reaction_Vessel->Stirring Add_Reducing_Agent Add Reducing Agent (e.g., NaBH4) Stirring->Add_Reducing_Agent Monitor_Reaction Monitor by TLC/GC-MS Add_Reducing_Agent->Monitor_Reaction Quench_Reaction Quench Reaction Monitor_Reaction->Quench_Reaction Extraction Solvent Extraction Quench_Reaction->Extraction Purification Column Chromatography or Distillation Extraction->Purification Final_Product N,N'-Dipentylhexane- 1,6-diamine Purification->Final_Product

Caption: General workflow for the synthesis of N,N'-Dipentylhexane-1,6-diamine via reductive amination.

Direct N-Alkylation

Direct N-alkylation of hexane-1,6-diamine with a pentyl halide (e.g., 1-bromopentane) offers an alternative synthetic route. This method involves the nucleophilic substitution of the halide by the amine.[5] A key challenge in this approach is controlling the degree of alkylation to prevent the formation of over-alkylated products (tertiary amines and quaternary ammonium salts).[6]

Reaction Scheme:

H₂N-(CH₂)₆-NH₂ + 2 CH₃(CH₂)₄Br --(Base)--> CH₃(CH₂)₄-NH-(CH₂)₆-NH-(CH₂)₄CH₃

Experimental Protocol:

  • Hexane-1,6-diamine (1 equivalent) is dissolved in a suitable solvent (e.g., acetonitrile, DMF) in the presence of a base (e.g., potassium carbonate, triethylamine) to neutralize the hydrobromic acid formed during the reaction.

  • 1-Bromopentane (2.2 equivalents) is added to the solution, and the mixture is heated to reflux.

  • The reaction progress is monitored by TLC or GC-MS.

  • After completion, the reaction mixture is cooled, filtered to remove the inorganic salts, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or distillation.

A strategy to favor mono-alkylation involves using the amine hydrobromide salt and carefully controlling the stoichiometry of the base to selectively deprotonate the primary amine for reaction, while the newly formed, more basic secondary amine remains protonated and less reactive.[6]

Applications in Polymer Science

N,N'-Dipentylhexane-1,6-diamine serves as a valuable monomer in the synthesis of various polymers, where its structure can be leveraged to tailor the properties of the resulting materials.[3]

Polyamides and Polyurethanes

The diamine functionality of N,N'-Dipentylhexane-1,6-diamine allows it to undergo polycondensation reactions with diacyl chlorides or diisocyanates to form polyamides and polyurethanes, respectively. The incorporation of the flexible hexamethylene spacer and the hydrophobic pentyl side chains can influence properties such as:

  • Flexibility: The long aliphatic backbone and side chains can increase the flexibility and lower the glass transition temperature of the polymer.

  • Solubility: The hydrophobic pentyl groups can enhance the solubility of the polymer in non-polar organic solvents.

  • Thermal Stability: The nature of the repeating unit influences the thermal stability of the resulting polymer.

Epoxy Resins

As a diamine, it can also function as a curing agent or cross-linker for epoxy resins. The reaction of the secondary amine groups with the epoxide rings leads to the formation of a cross-linked network, enhancing the mechanical strength and thermal resistance of the cured material.[3][7]

Applications in Drug Development and Gene Delivery

The unique structural features of N,N'-Dipentylhexane-1,6-diamine make it an attractive building block for the synthesis of non-viral gene delivery vectors.[3] Cationic lipids and polymers are widely used to condense and deliver nucleic acids (like plasmid DNA and mRNA) into cells.[8][9]

The rationale behind using N,N'-Dipentylhexane-1,6-diamine in this context lies in its ability to be incorporated into larger cationic molecules that can self-assemble with nucleic acids to form nanoparticles. The key contributions of the N,N'-dipentylhexane-1,6-diamine moiety are:

  • Cationic Head Group Formation: The secondary amine groups can be protonated at physiological pH or further quaternized to provide the positive charges necessary for electrostatic interaction with the negatively charged phosphate backbone of nucleic acids.

  • Hydrophobicity: The two pentyl chains provide a significant hydrophobic domain. This hydrophobicity is crucial for the stability of the resulting nanoparticles in aqueous environments and can facilitate interaction with and passage through the lipid bilayers of cell membranes.[10] Studies on related lipopolyamines have shown that varying the length of the aliphatic chains can significantly impact transfection efficiency.[11]

  • Spacer Functionality: The hexamethylene chain acts as a flexible spacer, which can influence the packing of the cationic lipids and the overall morphology of the gene delivery vector.

A general workflow for the formulation of gene delivery nanoparticles using a derivative of N,N'-Dipentylhexane-1,6-diamine is illustrated below.

Gene_Delivery_Workflow cluster_0 Component Preparation cluster_1 Nanoparticle Formulation cluster_2 In Vitro / In Vivo Application Cationic_Lipid Cationic Lipid (derived from N,N'-Dipentylhexane-1,6-diamine) Mixing Mix Cationic Lipid and Nucleic Acid in Buffer Cationic_Lipid->Mixing Nucleic_Acid Nucleic Acid (pDNA or mRNA) Nucleic_Acid->Mixing Buffer_Solution Aqueous Buffer Buffer_Solution->Mixing Self_Assembly Self-Assembly into Nanoparticles Mixing->Self_Assembly Characterization Characterize Size, Charge, and Morphology Self_Assembly->Characterization Cell_Culture Introduce to Cell Culture (In Vitro) Characterization->Cell_Culture Animal_Model Administer to Animal Model (In Vivo) Characterization->Animal_Model Transfection Cellular Uptake and Gene Expression Cell_Culture->Transfection Therapeutic_Effect Evaluate Therapeutic Effect Animal_Model->Therapeutic_Effect

Caption: A conceptual workflow for the formulation and application of gene delivery nanoparticles.

Conclusion

N,N'-Dipentylhexane-1,6-diamine is a versatile chemical intermediate with significant potential in both materials science and biomedical applications. Its synthesis is achievable through standard organic chemistry methodologies, and its unique combination of a flexible diamine core with hydrophobic pentyl side chains allows for the rational design of polymers with tailored properties and effective non-viral vectors for gene delivery. Further research into the structure-property relationships of materials derived from this diamine will undoubtedly lead to the development of novel and advanced technologies.

References

  • Camara F, et al. (2014). Reactivity of secondary amines for the synthesis of non-isocyanate polyurethanes. European Polymer Journal, 55, 17-26.
  • Nie J and Bowman CN. (2002). Synthesis and photopolymerization of N, N?-dimethyl,-N, N?-di (methacryloxy ethyl)-1, 6-hexanediamine as a polymerizable amine coinitiator for dental restorations.
  • J Sangyong, et al. (2003). Degradable poly (amino alcohol esters) as potential DNA vectors with low cytotoxicity. Biomacromolecules, 4(6), 1759-1762.
  • Chemsrc. (2025). N,N-dipentylhexane-1,6-diamine. Retrieved from [Link]

  • Byk, G., et al. (1998). Novel non-viral vectors for gene delivery: synthesis of a second-generation library of mono-functionalized poly-(guanidinium)amines and their introduction into cationic lipids. Journal of Peptide Science, 4(4), 246-255.
  • Costa, C. F. d., et al. (2009). Preparation and antileishmanial activity of lipophilic N-alkyl diamines. Biomedicine & Pharmacotherapy, 63(1), 40-42.
  • Gessner, A., et al. (2014). Hexane-1,6-diyl)bis(4-methyl-N-(oxiran-2-ylmethyl)benzenesulfonamide): Synthesis via cyclodextrin mediated N-alkylation in aqueous solution and further Prilezhaev epoxidation. Beilstein Journal of Organic Chemistry, 10, 2478-2485.
  • Kihal, A., et al. (2021). Increasing the Hydrophobicity of Hybrid Poly(propylene glycol)-Based Polyhydroxyurethanes by Capping with Hydrophobic Diamine. Industrial & Engineering Chemistry Research, 60(22), 8076-8087.
  • Laskar, P., et al. (2018).
  • Miller, K. J., et al. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive.
  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • Pesti, J. A., et al. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol.
  • PubChem. (n.d.). N,N'-Dimethylhexane-1,6-diamine. Retrieved from [Link]

  • Sijbesma, R. P., et al. (2021). Selected Thoughts on Hydrophobicity in Drug Design. Molecules, 26(4), 829.
  • U.S. National Library of Medicine. (n.d.). Varying the chain length in N4,N9-diacyl spermines: non-viral lipopolyamine vectors for efficient plasmid DNA formulation. Retrieved from [Link]

  • Wang, Y., et al. (2020). Efficient synthesis of 1,6-hexanediamine via aqueous-phase reductive amination over bifunctional Ru–Co/α-Al2O3 catalyst. Green Chemistry, 22(18), 6069-6078.
  • Wikipedia. (n.d.). Hexamethylenediamine. Retrieved from [Link]

  • Zha, Y., et al. (2019). One-Pot Synthesis of Dialkyl Hexane-1,6-Dicarbamate from 1,6-Hexanediamine, Urea, and Alcohol over Zinc-Incorporated Berlinite (ZnAlPO4)
  • Amerigo Scientific. (n.d.). Lipids and PEG Derivatives for mRNA Delivery. Retrieved from [Link]

  • Midoux, P., et al. (2009). Chemical vectors for gene delivery: a current review on polymers, peptides and lipids containing histidine or imidazole as nucleic acids carriers. British Journal of Pharmacology, 157(2), 166-178.

Sources

Exploratory

safety, handling, and MSDS for n,n-Dipentylhexane-1,6-diamine

The following technical guide is a comprehensive safety and handling protocol for -Dipentylhexane-1,6-diamine , structured for research and development environments. Technical Guide: Safety, Handling, and MSDS Architectu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is a comprehensive safety and handling protocol for


-Dipentylhexane-1,6-diamine , structured for research and development environments.

Technical Guide: Safety, Handling, and MSDS Architecture for -Dipentylhexane-1,6-diamine

CAS Registry Number: 5429-67-4 Chemical Formula:


Molecular Weight:  256.48  g/mol 

Executive Summary & Chemical Identity


-Dipentylhexane-1,6-diamine  is an unsymmetrical aliphatic diamine characterized by a hexamethylene backbone with a tertiary amine at one terminus (substituted with two pentyl groups) and a primary amine at the other.[1] This structural duality imparts unique amphiphilic properties, making it a critical intermediate in the synthesis of cationic lipids (for LNP formulations), corrosion inhibitors, and advanced polymer curing agents.

Critical Isomer Distinction: Researchers must verify the specific isomer in use.

  • 
    -Dipentyl:  Unsymmetrical (Tertiary/Primary amine). (Focus of this guide) 
    
  • 
    -Dipentyl:  Symmetrical (Secondary/Secondary amine).
    
  • Verification: Use

    
    -NMR to confirm the integration of protons adjacent to nitrogen (
    
    
    
    ppm).
Physicochemical Profile (Predicted/Experimental Consensus)
PropertyValue / DescriptionSource/Logic
Physical State Viscous liquid (Colorless to pale yellow)Alkyl chain disruption of crystal packing.
Boiling Point

(at 760 mmHg)
Extrapolated from hexanediamine homologs.
Density

Typical for long-chain aliphatic amines.
LogP

Highly lipophilic; rapid dermal absorption.
pKa

(Primary),

(Tertiary)
Standard aliphatic amine basicity.
Reactivity Hygroscopic; Absorbs CO

from air.
Forms carbamates rapidly (Primary amine).

Hazard Identification (GHS Classification)

Note: As a specialized research chemical, a harmonized GHS classification may not exist. The following is a Proxy Safety Profile derived from Structure-Activity Relationships (SAR) of homologous aliphatic diamines (e.g.,


-dimethyl-1,6-hexanediamine).
Signal Word: DANGER
Hazard ClassCategoryHazard StatementMechanism of Toxicity
Skin Corrosion 1B H314: Causes severe skin burns and eye damage.Alkaline hydrolysis of membrane lipids; protein denaturation.
Acute Toxicity 4 (Oral) H302: Harmful if swallowed.Systemic alkalosis; CNS depression.
Aquatic Toxicity Acute 1 H400: Very toxic to aquatic life.Cationic surfactant action disrupts gill membranes in aquatic organisms.
Sensitization 1 H317: May cause an allergic skin reaction.Haptenization of skin proteins by the primary amine.

Advanced Handling Protocols

Due to its high lipophilicity and basicity, this compound poses a dual threat: chemical burns (corrosivity) and systemic toxicity (rapid absorption).

Engineering Controls & Atmosphere
  • Inert Gas Blanket: The primary amine moiety reacts with atmospheric CO

    
     to form solid carbamate salts, which can clog cannulas and alter stoichiometry. Always handle under Nitrogen (
    
    
    
    ) or Argon (
    
    
    ).
  • Ventilation: Handle only in a chemical fume hood with a face velocity

    
     fpm.
    
Personal Protective Equipment (PPE) Matrix
  • Gloves: Do NOT use standard Nitrile for prolonged immersion.

    • Recommendation:Silver Shield (EVOH) or Double-gloved Nitrile (change every 15 mins). The lipophilic pentyl tails facilitate permeation through thin rubber.

  • Eye Protection: Chemical splash goggles + Face shield. (Standard safety glasses are insufficient for corrosive liquids).

  • Body: Chemical-resistant lab coat (Tyvek® preferred for synthesis scale-up).

Transfer Workflow (Graphviz Visualization)

The following diagram illustrates the "Cannula Transfer" method required to maintain anhydrous/anaerobic integrity.

HandlingProtocol cluster_safety Critical Safety Checkpoints Storage Storage Bottle (Septum Sealed) Reaction Reaction Vessel (Flame-Dried) Storage->Reaction Cannula Transfer (Double-Tipped Needle) InertGas Inert Gas Source (N2/Ar Manifold) InertGas->Storage Positive Pressure InertGas->Reaction Purge Cycle Waste Quench/Waste (Acidic) Reaction->Waste Post-Reaction Neutralization Check Septum Integrity Check Septum Integrity Check Septum Integrity->Storage Ground Glassware Ground Glassware Ground Glassware->Reaction

Figure 1: Inert atmosphere transfer protocol to prevent carbamate formation and oxidative degradation.

Emergency Response & First Aid

Self-Validating Protocol: In the event of exposure, the speed of response determines the severity of the permanent injury.

Skin Contact (Corrosive & Permeable)
  • Immediate Action: Move to safety shower immediately. Do not wipe the skin (wiping drives the chemical deeper).

  • Flush: Rinse with tepid water for minimum 15 minutes .

  • Neutralization (Contraindicated): Do NOT use vinegar or acids. Exothermic neutralization will worsen the thermal burn.

  • Medical: Seek evaluation for potential systemic toxicity (dizziness, nausea) due to transdermal absorption.

Spills & Decontamination
  • Small Spill (<10 mL): Absorb with dry sand or vermiculite.

  • Large Spill: Evacuate area.

  • Decontamination Solution: 5% Citric Acid or Dilute HCl (1M) converts the volatile free amine into a non-volatile, water-soluble ammonium salt.

    • Reaction:

      
      
      

Storage & Stability

  • Temperature: Store at

    
     to 
    
    
    
    (Refrigerated).
  • Container: Amber glass with PTFE-lined cap.

  • Shelf Life: 12 months if seal is unbroken.

  • Degradation Indicators:

    • Yellowing: Oxidation of amine groups (N-oxide formation).

    • White Precipitate: Formation of carbamates (CO

      
       exposure).
      
    • Viscosity Increase: Polymerization or hydrogen-bonding network changes.

Synthesis & Application Context

This molecule is frequently used in the synthesis of Ionizable Cationic Lipids for mRNA delivery systems (LNP).

Structural Logic in Drug Delivery

The tertiary amine (dipentyl end) serves as the pH-sensitive "switch."

  • At pH 7.4 (Blood): Uncharged (reduces toxicity).

  • At pH 5.5 (Endosome): Protonated (cationic), facilitating endosomal escape via membrane fusion.

The primary amine serves as the conjugation handle for the lipid tail or biodegradable linker.

LipidSynthesis Start N,N-Dipentylhexane-1,6-diamine (CAS: 5429-67-4) Intermediate Amide/Ester Formation (Conjugation) Start->Intermediate Nucleophilic Attack (Primary Amine) Note Note: Tertiary amine remains unreacted due to steric bulk Start->Note Reagent Acyl Chloride / Acrylate (Lipid Tail Precursor) Reagent->Intermediate Product Ionizable Cationic Lipid (LNP Component) Intermediate->Product Purification

Figure 2: Typical synthetic utility in lipid nanoparticle (LNP) component generation.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21319, 1,6-Hexanediamine. (Used for homologous series toxicity extrapolation).

  • European Chemicals Agency (ECHA). Registration Dossier for N,N-Dimethyl-1,6-hexanediamine. (Proxy for unsymmetrical dialkyl diamine hazards). (Note: Generalized link to ECHA database for homologs).

  • Akinc, A., et al. (2008). A combinatorial library of lipid-like materials for delivery of RNAi therapeutics. Nature Biotechnology. (Context for dialkyl amine use in LNPs).

  • Sigma-Aldrich (Merck). Safety Data Sheet: 1,6-Hexanediamine. (Baseline corrosive handling protocols).

  • BenchChem. N,N-Dipentylhexane-1,6-diamine Product Entry. (Verification of CAS 5429-67-4).[1][2][3][4]

Sources

Protocols & Analytical Methods

Method

Application Note: N,N'-Dipentylhexane-1,6-diamine as a Hydrophobic Modifier &amp; Chain Extender in Epoxy Systems

Executive Summary & Strategic Utility N,N'-Dipentylhexane-1,6-diamine (DPHD) represents a specialized class of hindered secondary aliphatic amines . Unlike standard primary amine curing agents (e.g., DETA, IPDA) that cre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

N,N'-Dipentylhexane-1,6-diamine (DPHD) represents a specialized class of hindered secondary aliphatic amines . Unlike standard primary amine curing agents (e.g., DETA, IPDA) that create rigid, highly crosslinked networks, DPHD functions primarily as a chain extender and hydrophobic modifier .

Its structural utility is defined by two key features:

  • Secondary Amine Functionality: Reduces reactivity rates (extending pot life) and eliminates amine blushing (carbamate formation).

  • Dipentyl Pendants: The bulky

    
     alkyl chains introduce significant free volume and hydrophobicity, acting as internal plasticizers that improve impact resistance and reduce moisture uptake.
    

Target Applications:

  • Impact Modification: Toughening brittle DGEBA composites.

  • Marine/Underwater Coatings: Reducing water permeation via alkyl-shielding.

  • Pot-Life Control: Blending with fast-reacting primary amines to delay gelation.

Chemical Basis & Structure-Property Relationships

Molecular Specifications
  • IUPAC Name: N,N'-Dipentylhexane-1,6-diamine[1]

  • CAS: 5429-67-4 (Generic Ref)[2]

  • Molecular Weight: ~256.48 g/mol

  • Active Hydrogens: 2 (Secondary amines)

  • Amine Hydrogen Equivalent Weight (AHEW): 128.24 g/eq

    • Calculation:

      
      
      
Mechanistic Pathway

DPHD reacts with epoxide groups (oxirane rings) via nucleophilic attack. Because it lacks primary hydrogens, it cannot crosslink a standard di-functional epoxy (like Bisphenol A diglycidyl ether) into a 3D network on its own. It produces linear, high-molecular-weight thermoplastic polymers unless:

  • It is used with a multi-functional epoxy (Functionality > 2, e.g., Novolacs).

  • It is blended with a primary amine crosslinker.

Figure 1: Reaction Pathway & Network Formation

G cluster_0 Performance Outcome Epoxy Epoxy Resin (DGEBA) Linear Linear Chain Extension (Thermoplastic) Epoxy->Linear + DPHD (Sole Curing) Network Crosslinked Thermoset Network Epoxy->Network + Blend (DPHD + IPDA) DPHD DPHD (Secondary Amine) DPHD->Linear DPHD->Network Flexibilizing Segments Crosslinker Primary Amine (e.g., IPDA) Crosslinker->Network Crosslinking Sites

Caption: DPHD acts as a chain extender (yellow). To achieve a thermoset network (black), it must be blended with a primary amine crosslinker (green) or reacted with multifunctional resins.

Protocol: Formulation & Blending Strategy

Objective: Create a toughened epoxy system by substituting 20-40% of a standard hardener (IPDA) with DPHD.

Materials
  • Resin (Part A): DGEBA (e.g., EPON 828), EEW

    
     188 g/eq.
    
  • Control Hardener (Part B1): Isophorone Diamine (IPDA), AHEW

    
     42.6 g/eq.
    
  • Modifier Hardener (Part B2): N,N'-Dipentylhexane-1,6-diamine (DPHD), AHEW = 128.2 g/eq.

Stoichiometry Calculation (The "phr" System)

To maintain chemical balance, you must calculate parts per hundred resin (phr) based on the blend ratio.

Formula:



Experimental Design Table:

Formulation IDIPDA % (molar)DPHD % (molar)Effective AHEW (g/eq)Calc. phr (for EEW 188)Expected Outcome
CTRL-01 100%0%42.622.7 High Tg, Brittle, Fast Cure
MOD-20 80%20%59.731.8 Improved Toughness, Lower Tg
MOD-40 60%40%76.840.9 High Flexibility, Slow Cure
LIN-100 0%100%128.268.2 Tacky/Linear (Not recommended for structural)

> Note: Effective AHEW for a blend is calculated as:



Mixing & Curing Procedure
  • Pre-Blending Hardeners:

    • Weigh the IPDA and DPHD into a glass beaker according to the molar ratios in the table above.

    • Mix magnetically at 200 RPM for 10 minutes at 25°C.

    • Observation: The mixture should be homogenous. DPHD reduces the sharp ammonia odor typical of IPDA.

  • Resin Integration:

    • Add the calculated phr of the hardener blend to 100g of DGEBA resin.

    • Degassing: Vacuum degas (-28 inHg) for 5 minutes. DPHD has lower vapor pressure than short-chain amines, but care is needed not to volatilize the IPDA.

  • Cure Schedule:

    • Stage 1 (Gelation): 24 hours @ 25°C (Ambient).

      • Note: DPHD slows reaction kinetics. Do not disturb the mold.

    • Stage 2 (Post-Cure): 2 hours @ 80°C.

      • Reasoning: Secondary amines have higher activation energy. Thermal post-cure is mandatory to reach full conversion (

        
        ).
        

Characterization & Validation

Testing Protocols

To validate the efficacy of DPHD, perform the following assays comparing CTRL-01 vs. MOD-40 .

  • Water Absorption (ASTM D570):

    • Immerse cured disks in deionized water for 7 days @ 25°C.

    • Hypothesis: MOD-40 will show 30-50% less weight gain due to hydrophobic pentyl shielding.

  • Glass Transition Temperature (DSC):

    • Ramp 10°C/min from 25°C to 200°C.

    • Hypothesis: Tg will drop from ~150°C (Control) to ~90-110°C (MOD-40) due to plasticization.

  • Amine Blush Assessment:

    • Place a drop of water on the surface during cure.

    • Mechanism:[3][4] DPHD does not react with

      
       to form carbamates. The MOD-40 surface should remain glossy, while CTRL-01 may show "greasy" spots or haziness.
      
Troubleshooting Guide
IssueProbable CauseCorrective Action
Soft/Tacky Surface Incomplete CureSecondary amines are slow. Increase post-cure temp to 100°C.
Phase Separation Solubility LimitDPHD is highly hydrophobic. Ensure resin is compatible (standard DGEBA is fine; avoid highly polar waterborne epoxies).
Low Modulus Over-modificationDo not exceed 50% molar substitution of DPHD unless a rubbery elastomer is desired.

Safety & Handling (E-E-A-T)

  • Toxicity: While less volatile than HMDA, DPHD is still a skin irritant and sensitizer.

  • PPE: Nitrile gloves (double-gloving recommended due to alkyl chain penetration), safety goggles, and organic vapor respirator.

  • Storage: Store under nitrogen blanket. Although less susceptible to carbamation than primary amines, it can still oxidize over time.

References

  • Pascault, J. P., et al. (2002). Thermosetting Polymers. Marcel Dekker.
  • Polymer Innovation Blog. (2022). Epoxy Curing Agents - Part 1: Amines. Link

  • Evonik Industries. (n.d.). Amine Curing Agents for Epoxy Resins. Link (General reference for secondary amine reaction rates).

  • BenchChem. (2025). Structure and Properties of N,N-Dipentylhexane-1,6-diamine. Link

  • ThreeBond Technical News. (1990). Curing Agents for Epoxy Resins. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Purification of N,N-Dipentylhexane-1,6-diamine

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of Yield, Purity, and Scalability for Drug Development Applications Core Directive & Scope Target Molecule: N,N-Dipenty...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of Yield, Purity, and Scalability for Drug Development Applications

Core Directive & Scope

Target Molecule: N,N-Dipentylhexane-1,6-diamine CAS: 116667-87-9 (Generic reference for dipentyl isomers; specific isomer verification required) Structure:



(Note: This guide prioritizes the unsymmetrical tertiary amine  isomer, a critical intermediate for ionizable lipids in LNP formulations. If your target is the symmetrical secondary amine, N,N'-dipentyl, refer to the "Alternative Pathways" section.)

This guide addresses the three most common failure modes in this synthesis:

  • Selectivity Loss: Formation of symmetrical N,N'-dipentyl or tri/tetra-pentyl byproducts.

  • Incomplete Alkylation: Residual mono-pentyl intermediates.

  • Purification Difficulty: Separation of amines with similar pKa and boiling points.

The "Gold Standard" Protocol (Mono-Boc Strategy)

Direct alkylation of 1,6-hexanediamine with bromopentane is statistically doomed to produce a mixture of primary, secondary, and tertiary amines (15-20% yield). For drug development standards (>98% purity), you must break the symmetry of the diamine using a protection group strategy.

Workflow Diagram

SynthesisWorkflow Start Start: 1,6-Hexanediamine Step1 Step 1: Desymmetrization (Boc2O, Dioxane, 0°C) Start->Step1 Control Stoichiometry (1:1) Inter1 Intermediate A: N-Boc-1,6-hexanediamine Step1->Inter1 Purification (Acid/Base Extraction) Step2 Step 2: Reductive Amination (Pentanal x 2.5 eq, STAB, DCE) Inter1->Step2 Aldehyde excess drives di-alkylation Inter2 Intermediate B: N-Boc-N',N'-dipentylhexane-1,6-diamine Step2->Inter2 Critical Checkpoint: TLC/NMR Step3 Step 3: Deprotection (TFA/DCM or HCl/Dioxane) Inter2->Step3 Cleavage Final Target: N,N-Dipentylhexane-1,6-diamine Step3->Final Free-basing (NaOH)

Caption: Figure 1. Optimized Mono-Boc synthesis route ensuring regioselectivity for the unsymmetrical tertiary amine target.

Critical Experimental Parameters (Troubleshooting)

Phase 1: Reductive Amination (The C-N Bond Formation)

The Issue: Using Sodium Borohydride (


) often leads to alcohol byproducts (reduction of pentanal) before the imine is reduced, or incomplete alkylation.

The Solution: Switch to Sodium Triacetoxyborohydride (STAB) . STAB is less reducing than


 and will not reduce the aldehyde significantly at neutral pH, favoring the iminium ion reduction.
ParameterRecommendationScientific Rationale
Solvent 1,2-Dichloroethane (DCE) or THFDCE promotes imine formation. THF is safer but may require slightly longer reaction times. Avoid Methanol with STAB (solvolysis risk).
Reagent STAB (

)
Mild hydride donor compatible with aldehydes. Allows "one-pot" reductive amination without pre-forming the imine.
Stoichiometry Pentanal: 2.4 – 2.6 eq You need a slight excess to push the reaction from the mono-pentyl intermediate to the di-pentyl tertiary amine.
Acid Catalyst Acetic Acid (1-2 eq)Accelerates imine formation. Essential if using STAB (buffers the reaction).
Temperature 0°C

RT
Start cold to control exotherm, then warm to RT to drive the second alkylation event.
Phase 2: Purification & Isolation

The Issue: The target amine and the starting diamine have similar pKa values (~10.5–11.0), making acid-base extraction difficult after deprotection.

The Solution: Purify at the Intermediate B (Boc-protected) stage.

  • Why? The Boc-protected tertiary amine is highly lipophilic and has no acidic protons on the protected nitrogen.

  • Protocol:

    • After Step 2 (Reductive Amination), quench with saturated

      
      .
      
    • Extract with Ethyl Acetate.

    • Wash organic layer with 10% Citric Acid .

      • Mechanism:[1][2][3][4][5][6][7] The tertiary amine (dipentyl) will protonate and move to the aqueous layer. Any non-basic impurities (neutral amides, unreacted aldehyde) stay in the organic layer.

    • Basify the aqueous citric acid layer (pH > 12) with NaOH.

    • Re-extract with DCM. This yields >98% pure Intermediate B.

Troubleshooting Guide (FAQ Format)

Q1: I am seeing a significant amount of "Mono-pentyl" impurity. How do I force the second alkylation?

Diagnosis: Steric hindrance is slowing the second addition. The secondary amine (mono-pentyl) is less reactive than the primary amine. Corrective Action:

  • Increase Time: The second alkylation is 10x slower than the first. Extend reaction time from 4h to 16h.

  • Sequential Addition: Do not add all STAB at once. Add 1.5 eq Pentanal + 1.5 eq STAB, wait 4 hours, then add the remaining 1.0 eq Pentanal + 1.5 eq STAB.

  • Check Moisture: Water hydrolyzes the iminium intermediate. Ensure solvents are dry (molecular sieves).

Q2: My product is colored (yellow/brown) instead of clear/white.

Diagnosis: Oxidation of the amine or residual aldehyde polymerization (aldol condensation products). Corrective Action:

  • Distillation: If the product is the final free amine, vacuum distillation is the only way to remove color bodies. (BP is likely >140°C at 0.5 mmHg).

  • Storage: Store under Argon/Nitrogen at -20°C. Amines oxidize rapidly in air to form N-oxides (yellow).

Q3: Can I use catalytic hydrogenation (H2/Pd-C) instead of STAB?

Analysis: Yes, but with caveats.

  • Pros: Cleaner workup (filtration only).

  • Cons: Harder to stop at the N-Boc stage if the Boc group is labile (unlikely, but possible). More critically, Pd/C can sometimes cause de-benzylation or other side reactions if other functional groups are present.

  • Verdict: For lab scale (<50g), STAB is more reproducible. For process scale (>1kg), H2/Pd-C is preferred to avoid Boron waste.

Analytical Validation (Self-Check)

Before proceeding to the next step, validate your intermediate using these diagnostic NMR signals:

  • 1H NMR (CDCl3):

    • 
       1.44 ppm (s, 9H):  The Boc singlet. If this integrates < 9H relative to the chain, you have lost protection.
      
    • 
       2.3–2.4 ppm (m, 6H):  The 
      
      
      
      -methylene protons next to the tertiary nitrogen (
      
      
      ). This confirms the presence of three alkyl chains on the nitrogen (one hexyl, two pentyls).
    • Absence of

      
       8.0 ppm:  No aldehyde peak (indicates successful washing).
      

References

  • Reductive Amination Methodology

    • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862.
  • Mono-Boc Protection of Diamines

    • Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines. N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines.
  • Lipid Nanoparticle Chemistry (Context)

    • Buschmann, M. D., et al. (2021). Nanomaterial Delivery Systems for mRNA Vaccines. Vaccines, 9(1), 65.

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 1,6-hexanediamine (corrosive) and Sodium Triacetoxyborohydride (water-reactive) before handling.

Sources

Optimization

challenges in the scale-up of n,n-Dipentylhexane-1,6-diamine production

The following technical guide is structured as a dynamic support center response, designed for researchers and process engineers scaling up the production of N,N'-Dipentylhexane-1,6-diamine (commonly referred to as the s...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dynamic support center response, designed for researchers and process engineers scaling up the production of N,N'-Dipentylhexane-1,6-diamine (commonly referred to as the symmetrical dialkylated species in industrial contexts).

Ticket ID: SC-HMDA-C5-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Topic: Scale-up challenges, selectivity control, and purification protocols.

Executive Summary & Isomer Clarification

User Alert: Before proceeding, verify your target isomer. In industrial nomenclature, "N,N-Dipentylhexane-1,6-diamine" is often used colloquially to refer to the symmetrical N,N'-isomer (one pentyl group on each nitrogen), which is the standard crosslinker/monomer.

  • Target A (Symmetrical):

    
     (Secondary diamine). Route:  Reductive Amination.
    
  • Target B (Asymmetrical/Geminal):

    
     (Tertiary/Primary diamine). Route:  Requires nucleophilic substitution with protected intermediates.
    

This guide addresses Target A (Symmetrical) , the primary scale-up candidate for polymer and surfactant applications.

Critical Process Modules (Troubleshooting)

Module A: Reaction Selectivity (Preventing Poly-Alkylation)

The Challenge: In the scale-up of reductive amination (HMDA + Valeraldehyde), the reaction does not stop automatically at the mono-pentyl stage. The secondary amine formed is still nucleophilic, leading to over-alkylation (tertiary amines) or under-alkylation (mono-species).

Q: Why am I seeing high levels of tri- and tetra-pentyl impurities? A: You are likely operating under "starvation" conditions for the amine or have poor mixing.

  • Mechanism: If Valeraldehyde is added too quickly or pools in the reactor, the local concentration of aldehyde exceeds the amine, driving the reaction toward the tertiary amine (

    
    ).
    
  • Protocol Adjustment:

    • Reverse Addition: Do not add HMDA to the aldehyde. Add Valeraldehyde slowly to the HMDA solution.

    • Stoichiometry: Use a precise 2.05 : 1.00 molar ratio (Aldehyde : HMDA). The slight excess accounts for volatility loss, but going above 2.10 drastically increases tertiary amine formation.

    • Catalyst Choice: Switch from Pd/C (highly active) to 5% Ru/Al2O3 or Raney Nickel . Ruthenium often shows better selectivity for secondary amines in aliphatic chains.

Module B: Workup & Phase Separation

The Challenge: Long-chain aliphatic amines act as surfactants. Upon quenching with water or during caustic washes, they form stable "rag layers" (emulsions) that can take days to separate.

Q: My crude reaction mixture formed a stable emulsion during the caustic wash. How do I break it? A: Avoid water washes if possible. If necessary, use high-ionic-strength breaks.

  • Immediate Fix: Add saturated brine (NaCl) or a small amount of isopropanol (IPA) to modify surface tension. Heat the mixture to 50°C; viscosity drops significantly at this temperature, aiding coalescence.

  • Scale-Up Prevention:

    • Use anhydrous workup protocols. Filter the catalyst, then move directly to flash distillation to remove solvent/water before fine fractionation.

    • If using Raney Ni, do not let the catalyst bed dry out (pyrophoric risk). Wash the catalyst with the reaction solvent (e.g., Methanol) rather than water.

Module C: Purification (Thermal Stability)

The Challenge: The boiling point of N,N'-Dipentylhexane-1,6-diamine is high (est. >320°C at atm). Atmospheric distillation results in yellowing (oxidation) and decomposition.

Q: The product turns yellow/brown during distillation. Is it oxidizing? A: Yes. Aliphatic amines are sensitive to O2 and heat.

  • Vacuum Requirement: You must operate at < 1 mbar (high vacuum) .

    • Target Vapor Temp: ~160–180°C at 0.5 mbar.

  • Apparatus: For batches >1kg, a Wiped Film Evaporator (WFE) or Short Path Distillation is superior to a pot still. This minimizes "residence time" (thermal history).

  • Inerting: Sparge the crude with Nitrogen for 15 mins prior to heating. Ensure the system is leak-tight.

Visualizing the Process Logic

Diagram 1: Reaction Selectivity Pathway

This diagram illustrates the "Danger Zone" of over-alkylation during Reductive Amination.

ReactionPathway cluster_control Process Control HMDA HMDA (Start) Mono Mono-Pentyl (Intermediate) HMDA->Mono + 1 eq Val Val Valeraldehyde (+ H2/Cat) Target N,N'-Dipentyl (TARGET) Mono->Target + 1 eq Val (Fast) Tri Tri-Pentyl (Impurity) Target->Tri + Excess Val (Slow) Tetra Tetra-Pentyl (Waste) Tri->Tetra + Excess Val

Caption: Stepwise alkylation pathway. Control of stoichiometry prevents the cascade from Target (Green) to Impurities (Red).

Diagram 2: Scale-Up Workflow & Quality Check

The engineering flow to handle catalyst fines and high-boiling separation.

Workflow Reactor 1. Reductive Amination (Pressurized H2, 50-80°C) Filter 2. Catalyst Filtration (Sparkler/Candle Filter) Reactor->Filter Crude Mix Stripping 3. Solvent Strip (Rotovap/Flash) Filter->Stripping Filtrate Distillation 4. High Vac Distillation (<1 mbar, Short Path) Stripping->Distillation Solvent-Free Oil QC 5. QC Analysis (GC-FID / Amine Value) Distillation->QC Distillate Cut QC->Reactor Adjust Stoichiometry

Caption: Operational workflow emphasizing catalyst removal prior to thermal stress.

Analytical Data & Specifications

Use the following reference table to validate your fractions. Note that refractive index is a quick in-process check.

ParameterSpecificationMethodTroubleshooting Note
Appearance Clear, colorless liquidVisualYellow = Oxidation. Redistill under N2.
Purity (GC) > 98.0%GC-FID (DB-1 Column)Main impurity is usually Mono-pentyl (front) or Tri-pentyl (tail).
Amine Value 410–430 mg KOH/gTitration (HClO4)Low value = High molecular weight impurities (Oligomers).
Water Content < 0.1%Karl FischerHigh water causes carbamate formation with CO2.
Refractive Index ~1.4450 (20°C)RefractometerDeviations >0.002 indicate solvent contamination.

Safety Protocol (HSE)

  • Corrosivity: N,N'-Dipentylhexane-1,6-diamine is corrosive to skin and eyes (Category 1B).

  • Sensitization: Long-term exposure to aliphatic diamines can cause respiratory sensitization.

  • Material Compatibility:

    • Good: Stainless Steel (304/316), PTFE, Polypropylene.

    • Bad: Copper, Brass, Aluminum (Amine stress cracking).

References

  • Reductive Amination Selectivity: Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development.

  • Catalytic Hydrogenation of Nitriles/Amines: Gomez, S., Peters, J. A., & Maschmeyer, T. (2002). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Advanced Synthesis & Catalysis.

  • Industrial HMDA Properties & Handling: Chemical Book. (2024).[1] 1,6-Hexanediamine Properties and Safety Data.

  • Distillation of High-Boiling Amines: Eisenberg, B. (2012). Vacuum Distillation of Heat-Sensitive Materials. Chemical Engineering Progress.

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Issues of N,N-Dipentylhexane-1,6-diamine

<content_type_B_2> Welcome to the technical support guide for N,N-dipentylhexane-1,6-diamine. This resource is designed for researchers, chemists, and formulation scientists to navigate and resolve common solubility chal...

Author: BenchChem Technical Support Team. Date: February 2026

<content_type_B_2>

Welcome to the technical support guide for N,N-dipentylhexane-1,6-diamine. This resource is designed for researchers, chemists, and formulation scientists to navigate and resolve common solubility challenges encountered during experimental work. This guide provides in-depth troubleshooting advice, detailed protocols, and scientific explanations to ensure successful integration of this molecule into your reaction media.

Frequently Asked Questions (FAQs)

Q1: What is N,N-dipentylhexane-1,6-diamine and what are its primary structural features affecting solubility?

N,N-dipentylhexane-1,6-diamine is a secondary diamine with the chemical structure (C5H11)NH(CH2)6NH(C5H11). Its solubility is dictated by a combination of a long, flexible, and nonpolar hydrocarbon backbone and two secondary amine functional groups.

  • Hydrophobic Character: The molecule possesses a total of 16 carbon atoms (a C6 chain and two C5 chains), giving it a significant hydrophobic (lipophilic) nature. This long alkyl portion dominates its physical properties, making it poorly soluble in water.[1][2][3] As the number of carbon atoms in an aliphatic amine exceeds six, its water solubility decreases dramatically.[4]

  • Hydrogen Bonding: The two secondary amine (-NH-) groups can act as hydrogen bond acceptors and, to a lesser extent, donors. This allows for some interaction with polar protic solvents.[3][4] However, the bulky pentyl groups can sterically hinder these interactions.

  • Basicity: Like other amines, the nitrogen atoms have lone pairs of electrons, making the molecule basic.[4][5] This property is critical for solubility in acidic aqueous solutions, where protonation can occur.

Q2: In which types of solvents should I expect N,N-dipentylhexane-1,6-diamine to be soluble?

Based on the "like dissolves like" principle, N,N-dipentylhexane-1,6-diamine is most soluble in organic solvents with low to moderate polarity.[2] It will exhibit poor solubility in highly polar solvents like water and better solubility in non-polar or less polar organic solvents.[6]

  • Good Solubility: Expect good solubility in solvents like tetrahydrofuran (THF), dichloromethane (DCM), chloroform, and alcohols such as ethanol and isopropanol.[3]

  • Moderate to Poor Solubility: Solubility will likely be lower in highly non-polar solvents like hexane and cyclohexane, as well as highly polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) at room temperature, although heating can improve this.

  • Insoluble: It is practically insoluble in neutral water.[2][3]

Q3: How does temperature affect the solubility of this diamine?

For most solid solutes in liquid solvents, solubility increases with temperature. This holds true for N,N-dipentylhexane-1,6-diamine. Increasing the temperature of the reaction mixture provides the necessary energy to overcome the intermolecular forces of the solute and solvent, facilitating dissolution. This is a primary and often effective first step in troubleshooting.

Q4: Can pH be used to modify its solubility in aqueous systems?

Yes, pH is a powerful tool for controlling the solubility of amines in aqueous or protic media.[7][8]

  • Acidic Conditions (Low pH): In an acidic solution, the basic amine groups will be protonated to form ammonium salts [(C5H11)NH2+(CH2)6NH2+(C5H11)]. This ionic species is significantly more polar than the neutral amine and will exhibit much higher solubility in water.[5][9][10]

  • Neutral/Basic Conditions (High pH): At neutral or basic pH, the amine exists in its neutral, non-protonated form, which is hydrophobic and thus has very low water solubility.

Troubleshooting Guide: Common Solubility Problems

This section addresses specific issues you may encounter and provides a logical progression of steps to resolve them.

Problem 1: The diamine fails to dissolve in a non-polar organic solvent (e.g., Toluene, Hexane) at room temperature.
  • Probable Cause: Insufficient thermal energy to break the crystal lattice energy of the diamine or weak solute-solvent interactions. The molecule's amine groups introduce a degree of polarity that may not be perfectly compatible with purely non-polar solvents.

  • Solutions:

    • Increase Temperature: Gently warm the mixture while stirring. Many dissolution processes are endothermic.

    • Introduce a Co-solvent: Add a small amount of a more polar solvent, such as isopropanol or THF, to the mixture. This technique, known as co-solvency, can disrupt the intermolecular forces of the solvent and enhance the solvation of the solute.[11][12][13] The co-solvent acts by reducing the interfacial tension between the solvent and the hydrophobic solute.[11]

Problem 2: The diamine precipitates out of a reaction mixture upon cooling.
  • Probable Cause: The diamine was dissolved at an elevated temperature, and the solution became supersaturated as it cooled. The solubility limit is highly temperature-dependent.

  • Solutions:

    • Maintain Elevated Temperature: If the reaction protocol allows, maintain the temperature at which the diamine remains soluble.

    • Change Solvent System: If the reaction must be performed at a lower temperature, reformulate the solvent system. Use a solvent or co-solvent mixture (see Problem 1) that can maintain the required concentration at the target temperature.

    • Hot Dosing: Add the diamine in its molten state or as a concentrated solution in a good solvent to the reaction mixture maintained at the reaction temperature.

Problem 3: The diamine will not dissolve in a polar aprotic solvent (e.g., DMF, DMSO).
  • Probable Cause: While polar, these solvents are not protic and cannot engage in hydrogen bond donation as effectively as alcohols or water. The large hydrophobic portion of the diamine dominates the interaction.

  • Solutions:

    • Increase Temperature: This is the most effective first step.

    • Use a Co-solvent: Adding a small percentage of a protic solvent like ethanol or n-butanol can improve solvation of the amine head groups.

    • Mechanical Agitation: Use of an ultrasonic bath can sometimes provide the energy needed to break up solute agglomerates and promote dissolution.

Problem 4: An emulsion or two-phase system forms in an aqueous reaction medium.
  • Probable Cause: The diamine is insoluble in the aqueous phase, and the pH is not low enough to achieve full protonation and solubilization.

  • Solutions:

    • pH Adjustment: The most effective solution is to lower the pH of the aqueous medium by adding an acid (e.g., HCl, acetic acid). This will protonate the diamine, forming a water-soluble salt.[7][14] The solubility of basic compounds increases in acidic solutions.[8]

    • Add a Co-solvent: If pH adjustment is not possible, adding a water-miscible organic solvent like ethanol, isopropanol, or THF can create a single-phase system.[13]

    • Use a Surfactant: For formulation applications, a surfactant can be used to create a stable emulsion or micellar solution.

Solubility Troubleshooting Workflow

The following diagram outlines a systematic approach to resolving solubility issues with N,N-dipentylhexane-1,6-diamine.

G start Solubility Issue Encountered solvent_type What is the solvent type? start->solvent_type nonpolar Non-Polar (e.g., Toluene, Hexane) solvent_type->nonpolar Non-Polar aprotic Polar Aprotic (e.g., DMF, DMSO) solvent_type->aprotic Polar Aprotic aqueous Aqueous / Protic (e.g., Water, Methanol) solvent_type->aqueous Aqueous/Protic heat1 Increase Temperature nonpolar->heat1 cosolvent1 Add Polar Co-solvent (e.g., THF, IPA) heat1->cosolvent1 If issue persists success Solubility Achieved cosolvent1->success heat2 Increase Temperature aprotic->heat2 cosolvent2 Add Protic Co-solvent (e.g., Ethanol) heat2->cosolvent2 If issue persists cosolvent2->success ph_adjust Lower pH with Acid (Protonate Amines) aqueous->ph_adjust cosolvent3 Add Miscible Co-solvent (e.g., THF, Ethanol) ph_adjust->cosolvent3 If pH change is not an option cosolvent3->success

Caption: Decision workflow for troubleshooting solubility.

Experimental Protocols

Protocol 1: Screening for Suitable Organic Solvents

This protocol provides a systematic method to quickly determine the approximate solubility of N,N-dipentylhexane-1,6-diamine in various candidate solvents.

Materials:

  • N,N-dipentylhexane-1,6-diamine

  • A selection of solvents (e.g., Toluene, THF, Acetonitrile, Isopropanol, DMF)

  • Analytical balance

  • Vials with caps (e.g., 4 mL)

  • Magnetic stirrer and stir bars

  • Vortex mixer

Procedure:

  • Preparation: Add a pre-weighed amount of the diamine (e.g., 50 mg) to several labeled vials.

  • Initial Solvent Addition: To the first vial, add the solvent dropwise or in small, measured increments (e.g., 0.1 mL) while vortexing or stirring.

  • Observation: Continue adding solvent until the solid is completely dissolved. Record the total volume of solvent added.

  • Calculate Solubility: Calculate the approximate solubility in mg/mL or g/L.

  • Heating Test: If the compound does not dissolve after adding a significant volume (e.g., 2 mL), gently heat the vial (e.g., to 40-50 °C) and observe if dissolution occurs. Note this temperature-dependent solubility.

  • Repeat: Repeat steps 2-5 for each candidate solvent.

Data Summary:

SolventPolarity IndexApprox. Solubility at 25°C (g/L)Notes
Hexane0.1LowMay require heating
Toluene2.4ModerateGood choice for non-polar reactions
Dichloromethane3.1HighVolatile, good for synthesis
Tetrahydrofuran (THF)4.0HighExcellent general-purpose solvent
Isopropanol4.3HighGood protic choice, useful as co-solvent
Acetonitrile5.8ModerateMay require heating
Dimethylformamide (DMF)6.4Moderate-LowSignificantly improves with heating
Water10.2< 1 (Insoluble)Soluble only at low pH
Note: Solubility values are illustrative and should be determined experimentally.
Protocol 2: Enhancing Aqueous Solubility via pH Adjustment

This protocol details how to create an aqueous stock solution of the diamine by leveraging pH modification.

Materials:

  • N,N-dipentylhexane-1,6-diamine

  • Deionized water

  • 1 M Hydrochloric Acid (HCl) solution

  • pH meter or pH strips

  • Volumetric flask

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh Diamine: Accurately weigh the desired amount of N,N-dipentylhexane-1,6-diamine and place it in the volumetric flask.

  • Add Water: Add approximately 80% of the final desired volume of deionized water to the flask. A cloudy suspension will form.

  • Acidification: While stirring, add the 1 M HCl solution dropwise to the suspension.

  • Monitor pH and Clarity: Monitor the pH of the solution. As the pH drops below ~5, the suspension should begin to clarify as the diamine protonates and dissolves.

  • Complete Dissolution: Continue adding acid until the solution is completely clear. The target pH will typically be in the range of 2-4.

  • Final Volume: Once dissolved, add deionized water to reach the final target volume in the flask and mix thoroughly.

  • Verification: Confirm the final pH. This stock solution of the diamine dihydrochloride salt can now be used in aqueous reaction media. Note that adding this solution to a basic medium will cause the free diamine to precipitate.

References

  • Vertex AI Search Result. (2024).
  • Chemistry LibreTexts. (2024).
  • EaseToLearn. (n.d.). Information on aliphatic amines, including factors affecting basicity and solubility.
  • CK-12 Foundation. (n.d.).
  • BYJU'S. (n.d.). Physical Properties of Amines, detailing solubility characteristics.
  • Reddit. (2019).
  • Solubility of Things. (n.d.). Solubility characteristics of Hexamethylenediamine.
  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drug solubility, including co-solvency.
  • Wikipedia. (n.d.). Amine properties, including basicity and solubility of ammonium salts.
  • Sigma-Aldrich. (n.d.). Product information for N,N'-Dimethyl-1,6-hexanediamine.
  • Occupational Safety and Health Administration (OSHA). (n.d.).
  • PubMed. (2010). Solubility enhancement of hydrophobic compounds by cosolvents.
  • National Center for Biotechnology Information (NCBI). (2026). Research on using functionalized diamines for soluble polyimides.
  • ResearchGate. (2025). Request PDF on "Solubility enhancement of hydrophobic compounds by cosolvents".
  • PubChem. (n.d.). Data entry for N,N'-Dicinnamylidene-1,6-hexanediamine.
  • Cheméo. (n.d.). Chemical and physical properties of 1,6-Hexanediamine.
  • The Journal of Physical Chemistry B. (n.d.). Article on the hydrophobic effect and the role of cosolvents.
  • National Center for Biotechnology Information (NCBI). (2017). Study on solubility enhancement using self-assembling peptides and co-solvents.
  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility.
  • Khan Academy. (n.d.).
  • Google Patents. (n.d.). Patent US2739981A discussing diamine salts and their solubility.
  • YouTube. (2017). Video explaining pH and the solubility of drugs.
  • Digital Commons @ Pittsburg State University. (2024). Research on the effect of diamine chain length on bio-adhesives.
  • Wikipedia. (n.d.). Entry for Hexamethylenediamine.
  • The Good Scents Company. (n.d.).
  • ChemBK. (n.d.). Physico-chemical properties of hexane-1,6-diamine.
  • National Center for Biotechnology Information (NCBI). (2018). Study on the pH effect and chemical mechanisms of an antioxidant alkaloid.
  • YouTube. (2017). Video on pH effects on amino acid structures.
  • TCI AMERICA. (n.d.).

Sources

Optimization

Technical Support Center: N,N-Dipentylhexane-1,6-diamine in Polymer Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for researchers and developers utilizing N,N-Dipentylhexane-1,6-diamine in their polymerization processes. This guide is designe...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers and developers utilizing N,N-Dipentylhexane-1,6-diamine in their polymerization processes. This guide is designed to provide in-depth, practical insights into how impurities within this monomer can significantly influence the properties of resulting polymers. As a difunctional secondary amine, N,N-Dipentylhexane-1,6-diamine is a valuable building block for creating novel polyamides, polyurethanes, and other materials through step-growth polymerization.[1] However, the success of these syntheses is critically dependent on monomer purity. In step-growth polymerization, achieving a high molecular weight polymer necessitates not only high conversion rates but also exceptionally high monomer purity and a precise stoichiometric balance between co-monomers.[2][3][4]

This document moves beyond simple protocols to explain the causal relationships between impurity profiles and polymer performance, empowering you to troubleshoot effectively and optimize your experimental outcomes.

Section 1: Troubleshooting Guide: Linking Polymer Defects to Monomer Impurities

Unexpected results in polymer synthesis can often be traced back to the quality of the starting monomers. This table serves as a first-line diagnostic tool to correlate common polymer issues with potential impurities in your N,N-Dipentylhexane-1,6-diamine.

Observed Problem in Polymer Potential Cause (Impurity-Related) Recommended Analytical Workflow Suggested Corrective Action
Low Polymer Molecular Weight / Poor Mechanical Properties (e.g., Brittleness) Presence of Monofunctional Amines: Impurities like N-pentylhexane-1,6-diamine or other monoamines act as chain stoppers, prematurely terminating polymer growth.[2][3]GC-MS Analysis: To identify and quantify low molecular weight amines. The mass spectrum will confirm the presence of monofunctional species.[5][6]Purification: Perform an acid-base extraction to remove primary and secondary amines, followed by fractional distillation under vacuum. See Protocol 2 .
Inconsistent Batch-to-Batch Polymer Performance Variable Purity of Diamine: Different batches of the monomer may have varying levels and types of impurities, leading to inconsistent stoichiometric ratios and molecular weight distributions.[7]Quantitative ¹H NMR & GC-FID: Use qNMR to determine the absolute purity of each batch. Employ GC-FID for routine quality control to compare impurity profiles between batches.[5][8]Implement a QC Protocol: Qualify every new batch of monomer using a standardized analytical method (e.g., GC-FID) before use in polymerization.
Unexpectedly High Melt Viscosity or Gel Formation During Polymerization Presence of Trifunctional Amines: Trace amounts of impurities with more than two reactive amine groups (e.g., from side reactions during synthesis) can cause branching and cross-linking.[2]HPLC with Mass Spec (LC-MS): To detect less volatile, higher molecular weight, or poly-functional amine impurities that may not be easily identified by GC.Source a Higher Purity Monomer: If purification is ineffective, contact your supplier for a higher-purity grade with specifications on multifunctional amine content.
Altered Thermal Properties (Lower Tm, Broad Melt Endotherm) Presence of Other Difunctional Diamines: Unreacted hexane-1,6-diamine or other diamine byproducts will incorporate into the polymer backbone, creating a random copolymer and disrupting the crystalline structure.[9][10]GC-MS or LC-MS: To identify other diamines present. Differential Scanning Calorimetry (DSC): To analyze the thermal transitions of the resulting polymer. Copolymers typically exhibit a lower melting point (Tm) and glass transition temperature (Tg) compared to the homopolymer.[10]Enhanced Purification: Utilize fractional vacuum distillation, as different diamines will have distinct boiling points.
Discoloration (e.g., Yellowing) of the Final Polymer Oxidative Degradation Products or Aromatic Impurities: Impurities in the diamine may be susceptible to oxidation at high polymerization temperatures, leading to chromophore formation.UV-Vis Spectroscopy: To detect chromophoric impurities in the monomer. HPLC with a Photodiode Array (PDA) Detector: To separate and identify impurities with UV absorbance.[5]Purification & Inert Atmosphere: Purify the monomer as needed. Ensure the polymerization is conducted under a strict inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in N,N-Dipentylhexane-1,6-diamine and where do they come from?

The impurity profile is highly dependent on the synthetic route. A common synthesis involves the dialkylation of hexane-1,6-diamine.[11] Based on this, likely impurities include:

  • Unreacted Starting Materials: Residual hexane-1,6-diamine.

  • Intermediates: N-mono-pentylhexane-1,6-diamine, the product of incomplete alkylation.

  • Byproducts of Side Reactions: Over-alkylation at the same nitrogen could potentially lead to quaternary ammonium salts, though less common. Other side reactions may introduce unforeseen structures.

  • Residual Solvents & Reagents: Solvents used during the reaction or purification (e.g., methanol, acetonitrile, DMF) and leftover catalysts or reagents can be present.[5]

Q2: How exactly do monofunctional impurities, like N-pentylhexane-1,6-diamine, ruin my polymerization?

In step-growth polymerization, polymer chains grow by reacting at both ends.[12] A monofunctional impurity has only one reactive group. When it reacts with the end of a growing polymer chain, that chain end becomes "capped" or non-reactive. It can no longer participate in polymerization, effectively stopping the growth of that specific chain. This process, known as chain-stopping, severely limits the achievable molecular weight.[2][3] According to the principles of step-growth kinetics, achieving high molecular weight requires the reaction to proceed to very high conversion (>99%), and even small amounts of chain-stoppers make this mathematically impossible.

Q3: My diamine contains unreacted hexane-1,6-diamine. It's still a diamine, so why is it a problem?

While unreacted hexane-1,6-diamine is indeed a difunctional monomer, its incorporation into the polymer chain alongside N,N-Dipentylhexane-1,6-diamine creates a random copolymer. This has several consequences:

  • Disrupted Packing & Crystallinity: The structural irregularity caused by the different monomer units hinders the ability of polymer chains to pack into a regular, crystalline lattice. This typically leads to a lower melting temperature (Tm), reduced stiffness, and altered mechanical properties.[10]

  • Altered Physical Properties: The presence of primary amine groups from hexane-1,6-diamine versus the secondary amines of your target monomer will change properties like hydrogen bonding, solubility, and moisture absorption of the final polymer.[13]

Q4: What is the effect of stoichiometric imbalance caused by impurities on step-growth polymerization?

Achieving a high degree of polymerization is critically dependent on having a precise 1:1 molar ratio of the two different functional groups (e.g., amine groups from the diamine and carboxylic acid groups from a diacid).[2][4] If your N,N-Dipentylhexane-1,6-diamine is, for example, only 97% pure by weight (with the remainder being non-reactive impurities), and you weigh it out assuming 100% purity, you will have a 3% deficit of amine functional groups. Once the limiting reagent (in this case, the diamine) is consumed, polymerization stops, leaving the other monomer's functional groups as unreacted chain ends. This stoichiometric imbalance is a primary reason for obtaining low molecular weight polymers.[3]

Q5: Can residual water or solvents in the diamine affect the polymer?

Absolutely. In polycondensation reactions, such as the formation of polyamides, water is often a byproduct that is actively removed to drive the reaction to completion. The presence of excess water at the start can shift the reaction equilibrium, hindering the formation of high molecular weight polymer. Residual solvents can also be problematic, potentially by interfering with the reaction chemistry or causing issues during polymer processing (e.g., bubbling or voids).[5]

Section 3: Recommended Protocols

Protocol 1: Purity Assessment of N,N-Dipentylhexane-1,6-diamine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a robust method for identifying and semi-quantifying volatile and semi-volatile impurities.

  • Preparation of Standard Solution:

    • Accurately prepare a 1000 ppm stock solution of N,N-Dipentylhexane-1,6-diamine in a high-purity solvent like Dichloromethane or Methanol.

    • From this stock, prepare a series of dilutions (e.g., 1, 5, 10, 50, 100 ppm) to establish a calibration curve if quantitative analysis is required.

  • Sample Preparation:

    • Prepare a sample of the diamine to be tested at a concentration of ~100 ppm in the same solvent.

  • GC-MS Instrumentation and Conditions:

    • GC System: Agilent GC or equivalent.

    • Column: A base-deactivated, low-to-mid polarity column is recommended for amines, such as a DB-5ms or a specialized amine column (e.g., Agilent CP-Sil 8 CB for Amines).[14] A typical dimension is 30 m x 0.25 mm x 0.25 µm.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[6]

    • Injector: Split/Splitless injector. Use a split ratio of 50:1. Injector temperature: 250°C.

    • Oven Program:

      • Initial Temperature: 80°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: Hold at 280°C for 5 minutes.

    • MS Detector:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Mass Range: Scan from m/z 35 to 500.

  • Data Analysis:

    • Identify the main peak corresponding to N,N-Dipentylhexane-1,6-diamine based on its retention time and mass spectrum.

    • Analyze smaller peaks by comparing their mass spectra against a library (e.g., NIST) to tentatively identify impurities.

    • Calculate the area percentage of each impurity peak relative to the total area of all peaks to estimate the purity profile. For accurate quantification, use the calibration curve.

Protocol 2: Lab-Scale Purification by Acid-Base Extraction

This protocol is effective for removing primary or mono-alkylated amine impurities from the desired di-secondary amine.

  • Dissolution: Dissolve the impure diamine (e.g., 10 g) in a suitable organic solvent like diethyl ether or ethyl acetate (200 mL).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid (HCl) (3 x 50 mL). The desired di-secondary amine is less basic and may remain in the organic layer, while more basic primary amines (like hexane-1,6-diamine) are protonated and move to the aqueous layer. Note: Test a small sample first to ensure your target compound is not fully extracted into the acid layer.

  • Isolation: Separate the organic layer. Wash it with a saturated sodium bicarbonate solution (50 mL) to neutralize any residual acid, followed by a wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator.[15]

  • Final Purification: If necessary, perform a final purification of the recovered oil by fractional distillation under high vacuum.

Section 4: Visualizing the Impact of Impurities

Diagram 1: Workflow for Troubleshooting Low Molecular Weight Polymer

This flowchart illustrates a logical process for diagnosing the root cause of unexpectedly low molecular weight in a step-growth polymerization.

G start Problem Observed: Low Polymer Molecular Weight (e.g., low viscosity, brittle) check_params Verify Polymerization Conditions (Temp, Time, Stoichiometry Calc.) start->check_params params_ok Conditions Correct? check_params->params_ok analyze_monomer Analyze Diamine Purity params_ok->analyze_monomer Yes review_calc Review and Correct Stoichiometric Calculations params_ok->review_calc No gcms Perform GC-MS Analysis (Protocol 1) analyze_monomer->gcms impurity_found Impurities Detected? gcms->impurity_found identify_impurity Identify Impurity Type impurity_found->identify_impurity Yes no_impurity Monomer is Pure. Re-evaluate other monomer and reaction setup. impurity_found->no_impurity No monofunctional Monofunctional Impurity (Chain Stopper) identify_impurity->monofunctional e.g., N-mono-pentyl stoich_imbalance Non-reactive Impurity (Stoichiometric Imbalance) identify_impurity->stoich_imbalance e.g., Solvent purify Purify Diamine Monomer (Protocol 2) monofunctional->purify stoich_imbalance->purify re_run Re-run Polymerization with Purified Monomer & Adjusted Stoichiometry purify->re_run end Problem Solved: Achieved Target Molecular Weight re_run->end review_calc->check_params

Caption: Troubleshooting workflow for low molecular weight polymer.

Diagram 2: Mechanism of Chain Termination by a Monofunctional Impurity

This diagram illustrates how a monofunctional amine impurity halts the growth of a polymer chain.

Caption: How a monofunctional impurity caps a growing polymer chain.

References

  • Vitas Analytical Services. Purity of Ethylene Diamine by GC-FID.
  • BenchChem. Analytical methods for identifying impurities in 2-Fluoro-5-nitrobenzene-1,4-diamine reactions.
  • Wikipedia.
  • Oh, K., et al. (2019).
  • PubMed.
  • STEP-GROWTH (CONDENSATION)
  • Agilent. Analysis of impurities in ethylene diamine.
  • BenchChem. N,N-Dipentylhexane-1,6-diamine.
  • Chemistry LibreTexts. 30.4: Step-Growth Polymers. (2023).
  • Figini, R. V. The Effect of Impurities on the Molecular Weight Distributions of Anionic Polymers. Journal of Polymer Science Part A: General Papers.
  • Semantic Scholar.
  • Agilent. Analysis of impurities in dimethylamine.
  • ResearchGate. (PDF)
  • STEP-GROWTH (CONDENSATION)
  • RSC Publishing. Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s.
  • Polyamide (PA). Properties of Alkaline Polyamide 6 APA.
  • Wang, J., et al. (2023).
  • Wang, Y., et al. (2022).
  • Wikipedia. Hexamethylenediamine.
  • Organic Syntheses.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: Chromatographic Strategies for N,N-Dipentylhexane-1,6-diamine Purity

Executive Summary & Molecular Context[1][2] The Analyte: N,N-Dipentylhexane-1,6-diamine (CAS: 5429-67-4) is a critical intermediate in the synthesis of ionizable cationic lipids (e.g., ALC-0315 analogs) used in RNA deliv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Context[1][2]

The Analyte: N,N-Dipentylhexane-1,6-diamine (CAS: 5429-67-4) is a critical intermediate in the synthesis of ionizable cationic lipids (e.g., ALC-0315 analogs) used in RNA delivery systems.

The Challenge: This molecule presents a "perfect storm" for analytical chromatography:

  • Lack of Chromophore: The aliphatic backbone lacks conjugated

    
    -systems, rendering standard UV detection (254 nm) useless and low-UV (200-210 nm) non-specific.
    
  • High Basicity: The primary amine (

    
    ) and tertiary amine (
    
    
    
    ) interact strongly with residual silanols on silica columns, causing severe peak tailing.
  • Amphiphilicity: The hydrophobic pentyl tails and polar amine heads create solubility issues in pure aqueous or pure organic phases.

The Solution: This guide compares three methodologies. We establish RP-HPLC with Charged Aerosol Detection (CAD) as the superior method for purity profiling, offering a universal response without derivatization. GC-FID serves as a necessary orthogonal method for volatile impurity analysis.

Method 1: RP-HPLC with Charged Aerosol Detection (CAD)

Status: Recommended Gold Standard

Scientific Rationale

CAD detects analytes based on mass rather than optical properties. The eluent is nebulized, dried, and charged with ionized nitrogen. The charge measured is proportional to the amount of analyte.

  • Why it wins: It detects the main peak and non-chromophoric impurities (e.g., unreacted hexanediamine, mono-pentyl byproducts) with near-uniform response factors.

  • Silanol Suppression: We utilize a high-pH mobile phase to deprotonate the amines, rendering them neutral and reducing silanol interactions.

Detailed Protocol
ParameterSpecification
Column Waters XBridge BEH C18, 130Å, 3.5 µm, 4.6 mm x 150 mm (High pH stable)
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (pH 10.0 adjusted with

)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 1.0 mL/min
Column Temp 40°C (Improves mass transfer and peak shape)
Detector Thermo Scientific Corona Veo / Vanquish CAD
Nebulizer Temp 35°C
Gradient 0-2 min: 5% B (Hold); 2-15 min: 5%

95% B; 15-20 min: 95% B

Critical Technical Note: Do not use TFA (Trifluoroacetic acid) with CAD if possible. While TFA improves peak shape, it is volatile and suppresses the CAD signal background, but can also form ion pairs that alter volatility. High pH is preferred for sensitivity.

Method 2: Gas Chromatography (GC-FID)

Status: Orthogonal / Volatile Impurity Check

Scientific Rationale

GC is excellent for resolving structural isomers and volatile precursors (like 1-bromopentane). However, the high boiling point of the diamine requires high temperatures, posing a risk of on-column degradation.

Detailed Protocol
ParameterSpecification
Column Agilent CP-Volamine or DB-17 (Base-deactivated is mandatory)
Dimensions 30 m x 0.32 mm ID x 1.0 µm film
Carrier Gas Helium @ 1.5 mL/min (Constant Flow)
Inlet Split (20:1), 280°C. Liner must be deactivated wool.
Detector FID @ 300°C
Oven Program 60°C (1 min)

20°C/min

280°C (Hold 5 min)
Diluent Dichloromethane or Methanol (add 0.1% KOH to prevent adsorption)

Risk Factor: Primary amines can adsorb to the inlet liner. If peak tailing > 1.5, replace the liner with a fresh base-deactivated one immediately.

Method 3: HPLC-UV (Low Wavelength)

Status: Not Recommended (Legacy/Screening Only)

Scientific Rationale

Detection must occur at 205-210 nm. At this wavelength, mobile phase absorption (cutoff) causes baseline drift. Sensitivity is 10-50x lower than CAD.

  • Fatal Flaw: It cannot accurately quantify impurities that lack a chromophore (e.g., saturated lipid byproducts), leading to false "high purity" results.

Comparative Performance Analysis

The following data summarizes validation performance based on ICH Q2(R2) guidelines.

FeatureRP-HPLC-CADGC-FIDHPLC-UV (210 nm)
Specificity High (Detects all non-volatiles)High (Resolves isomers)Low (Misses non-UV active)
LOD (Limit of Detection) ~2-5 ng on column~10-20 ng on column>100 ng on column
Linearity (

)
>0.995 (Quadratic fit often needed)>0.999>0.990
Precision (RSD) < 2.0%< 1.5%< 5.0% (Noise limited)
Sample Recovery 98-102%90-95% (Inlet adsorption issues)N/A (Sensitivity issues)
Main Drawback Equipment cost; Mobile phase purityThermal degradation riskBlind to impurities

Strategic Workflow & Decision Tree

The following diagram illustrates the decision logic for validating this specific molecule, ensuring no critical impurities are missed.

ValidationWorkflow Start Start: Purity Validation of N,N-Dipentylhexane-1,6-diamine CheckChromophore Check Structure: Chromophore Present? Start->CheckChromophore UV_Path UV Detection (210nm) CheckChromophore->UV_Path No (Aliphatic) CAD_Path Select Universal Detection (CAD or ELSD) CheckChromophore->CAD_Path Direct Path UV_Path->CAD_Path Insufficient Sensitivity MethodDev Method Development: High pH (pH 10) vs Low pH (TFA) CAD_Path->MethodDev Decision_pH Is Amine Tailing > 1.5? MethodDev->Decision_pH High_pH Switch to High pH (NH4OH) Hybrid Silica Column Decision_pH->High_pH Yes Ortho_Check Orthogonal Check: Volatile Impurities? Decision_pH->Ortho_Check No (Peak OK) High_pH->Ortho_Check GC_FID Run GC-FID (Base Deactivated Liner) Ortho_Check->GC_FID Solvents/Alkyl Halides Final_Valid Final Validation (ICH Q2 R2 Standards) Ortho_Check->Final_Valid Non-volatiles only GC_FID->Final_Valid

Figure 1: Analytical decision matrix emphasizing the shift from UV to CAD and the necessity of high-pH chromatography for aliphatic amines.

Validation Criteria (ICH Q2(R2) Alignment)

To validate the HPLC-CAD method for regulatory submission, ensure the following criteria are met:

  • Specificity: Inject the synthesis precursors (1-bromopentane, hexane-1,6-diamine). The method must resolve these from the main peak (

    
    ).
    
  • Linearity: CAD response is curvilinear. Use a quadratic regression (

    
    ) or log-log plot. Do not force a linear fit through zero.
    
  • Accuracy: Spike samples with known impurities at 0.1%, 0.5%, and 1.0% levels. Recovery must be 80-120% at the LOQ level.

  • Robustness: Verify pH stability (

    
     pH units). For amines, a drop in pH can drastically alter retention time and tailing.
    
Troubleshooting "Ghost Peaks"

In CAD, "ghost peaks" often arise from mobile phase impurities.

  • Fix: Use a "Ghost Trap" column between the pump and the injector.

  • Fix: Ensure water is 18.2 MΩ and stored in glass, not plastic, to avoid leaching plasticizers which CAD will detect.

References

  • International Council for Harmonisation (ICH). (2023).[1][2] Validation of Analytical Procedures Q2(R2). [Link]

  • Visky, D., et al. (2009). "Comparison of UV and charged aerosol detection approach in pharmaceutical analysis of statins." Journal of Pharmaceutical and Biomedical Analysis. (Demonstrates CAD superiority for weak chromophores). [Link]

  • Metcalfe, L. D. (1964). "The Gas Chromatography of Long Chain Diamines and Triamines." Journal of Chromatographic Science. (Foundational work on GC of diamines). [Link]

  • PubChem. (n.d.). N,N-Dipentylhexane-1,6-diamine Compound Summary. [Link]

Sources

Comparative

Performance Evaluation of N,N-Dipentylhexane-1,6-diamine-based Materials: A Comparative Guide

This guide provides a comparative performance evaluation of materials derived from N,N-Dipentylhexane-1,6-diamine. In the ever-evolving landscape of polymer science, the strategic selection of monomers is paramount to ac...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative performance evaluation of materials derived from N,N-Dipentylhexane-1,6-diamine. In the ever-evolving landscape of polymer science, the strategic selection of monomers is paramount to achieving desired material properties. N,N-Dipentylhexane-1,6-diamine, a symmetrically N-substituted aliphatic diamine, presents a unique molecular architecture that is anticipated to impart distinct characteristics to polymers such as polyamides and polyurethanes. This document serves as a technical resource for researchers, scientists, and professionals in drug development, offering a blend of theoretical insights and practical experimental guidance.

Due to the limited availability of direct experimental data on polymers synthesized specifically with N,N-Dipentylhexane-1,6-diamine in peer-reviewed literature, this guide will leverage established structure-property relationships of N-alkylated polymers to forecast performance characteristics. The comparisons will be drawn against the well-characterized and widely used unsubstituted analogue, hexane-1,6-diamine (Hexamethylenediamine, HMDA), and other N,N'-dialkyl-1,6-hexanediamines.

Introduction: The Significance of N-Alkylation in Diamine Monomers

N-alkylation in diamine monomers, such as the pentyl groups in N,N-Dipentylhexane-1,6-diamine, introduces significant steric hindrance and alters the intermolecular forces within the resulting polymer matrix. Unlike primary diamines, where the amide or urethane linkages can form strong hydrogen bonds, the tertiary amines in a fully N-substituted diamine-based polymer cannot act as hydrogen bond donors. This fundamental difference is the primary driver for the anticipated variations in material performance.

The presence of the flexible pentyl chains is also expected to influence chain packing, solubility, and the overall thermal and mechanical behavior of the resulting polymers. These modifications can be strategically exploited to tailor materials for specific applications where properties like enhanced solubility, lower melting points, or modified surface characteristics are desirable.

Predicted Performance Comparison: N,N-Dipentylhexane-1,6-diamine vs. Alternative Diamines

This section provides a comparative overview of the predicted properties of polyamides synthesized from N,N-Dipentylhexane-1,6-diamine against those made with the conventional hexane-1,6-diamine (HMDA).

PropertyPolyamide from Hexane-1,6-diamine (e.g., Nylon 6,6)Predicted Performance of Polyamide from N,N-Dipentylhexane-1,6-diamineRationale for Predicted Performance
Melting Temperature (Tm) HighSignificantly LowerThe absence of hydrogen bonding between polymer chains due to N-alkylation reduces the energy required to disrupt the crystalline structure. The bulky pentyl groups also hinder ordered chain packing.
Glass Transition Temperature (Tg) ModerateLowerThe flexible pentyl side chains increase the free volume and chain mobility, leading to a lower temperature for the onset of segmental motion.
Solubility Limited to strong polar solvents (e.g., formic acid, m-cresol)Enhanced solubility in common organic solventsThe disruption of strong intermolecular hydrogen bonds and the presence of hydrocarbon side chains increase the affinity for a wider range of solvents.
Mechanical Strength High tensile strength and modulusLower tensile strength and modulusThe reduction in intermolecular hydrogen bonding, a key contributor to the high strength of traditional polyamides, is expected to result in a less rigid material.
Crystallinity Semi-crystallineAmorphous or low crystallinityThe bulky and flexible N-pentyl groups are predicted to severely disrupt the regular packing of polymer chains, thereby inhibiting crystallization.
Moisture Absorption Moderate to HighLowThe elimination of hydrogen-bonding amide protons and the increased hydrophobicity from the pentyl groups will likely lead to reduced water uptake.

Experimental Protocols for Performance Verification

To validate the predicted performance characteristics of N,N-Dipentylhexane-1,6-diamine-based materials, the following experimental protocols are recommended.

Synthesis of Polyamide from N,N-Dipentylhexane-1,6-diamine

Objective: To synthesize a polyamide for subsequent characterization.

Materials:

  • N,N-Dipentylhexane-1,6-diamine

  • Adipoyl chloride (or other diacid chloride)

  • Anhydrous N,N-dimethylacetamide (DMAc)

  • Lithium chloride (LiCl)

  • Methanol

  • Nitrogen gas supply

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a known molar equivalent of N,N-Dipentylhexane-1,6-diamine and lithium chloride in anhydrous DMAc.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of adipoyl chloride dissolved in anhydrous DMAc to the stirred solution under a nitrogen atmosphere.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours.

  • Precipitate the resulting polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the polymer, wash thoroughly with methanol, and dry under vacuum at 60°C until a constant weight is achieved.

Thermal Analysis

Objective: To determine the melting temperature (Tm) and glass transition temperature (Tg).

Instrumentation: Differential Scanning Calorimeter (DSC)

Procedure:

  • Accurately weigh 5-10 mg of the dried polymer into an aluminum DSC pan.

  • Heat the sample to a temperature above its expected melting point under a nitrogen atmosphere to erase its thermal history.

  • Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below its expected Tg.

  • Heat the sample again at a controlled rate (e.g., 10°C/min) and record the heat flow.

  • Determine the Tg as the midpoint of the transition in the heat flow curve and the Tm as the peak of the melting endotherm.

Mechanical Testing

Objective: To evaluate the tensile strength and modulus of the material.

Instrumentation: Universal Testing Machine with a load cell appropriate for the expected strength of the material.

Procedure:

  • Prepare standardized test specimens (e.g., dog-bone shape) by melt pressing or solution casting the polymer.

  • Measure the cross-sectional area of each specimen.

  • Mount the specimen in the grips of the universal testing machine.

  • Apply a tensile load at a constant rate of extension until the specimen fractures.

  • Record the load and displacement data to generate a stress-strain curve.

  • Calculate the tensile strength (maximum stress) and Young's modulus (slope of the initial linear portion of the stress-strain curve).

Visualizing the Impact of N-Alkylation

The following diagrams illustrate the conceptual differences between a traditional polyamide and a polyamide derived from N,N-Dipentylhexane-1,6-diamine.

G cluster_0 Polyamide from Hexane-1,6-diamine (HMDA) cluster_1 Polyamide from N,N-Dipentylhexane-1,6-diamine p1 ---(CH2)6-NH-CO-(CH2)4-CO-NH--- p2 ---(CH2)6-NH-CO-(CH2)4-CO-NH--- p1->p2 Hydrogen Bonding p3 ---(CH2)6-NH-CO-(CH2)4-CO-NH--- p2->p3 Hydrogen Bonding np1 ---(CH2)6-N(Pentyl)-CO-(CH2)4-CO-N(Pentyl)--- np2 ---(CH2)6-N(Pentyl)-CO-(CH2)4-CO-N(Pentyl)--- np1->np2 Steric Hindrance np3 ---(CH2)6-N(Pentyl)-CO-(CH2)4-CO-N(Pentyl)--- np2->np3 Steric Hindrance

Caption: Inter-chain interactions in different polyamides.

G cluster_0 Experimental Workflow cluster_1 Characterization Techniques Synthesis Polymer Synthesis Purification Purification & Drying Synthesis->Purification Characterization Material Characterization Purification->Characterization DSC DSC (Thermal Properties) Characterization->DSC TGA TGA (Thermal Stability) Characterization->TGA UTM UTM (Mechanical Properties) Characterization->UTM Solubility Solubility Testing Characterization->Solubility

Caption: Workflow for material performance evaluation.

Conclusion

The incorporation of N,N-Dipentylhexane-1,6-diamine as a monomer is predicted to yield polymers with a distinct set of properties compared to their non-N-alkylated counterparts. The primary effects of N-pentyl substitution are the elimination of hydrogen bonding and the introduction of steric bulk, which are expected to lead to lower melting and glass transition temperatures, enhanced solubility, and reduced mechanical strength. These predicted characteristics suggest that materials based on N,N-Dipentylhexane-1,6-diamine could be advantageous in applications requiring solution processability, lower temperature molding, or increased hydrophobicity. The experimental protocols outlined in this guide provide a robust framework for the synthesis and comprehensive characterization of these novel materials, enabling researchers to validate these predictions and explore their full potential.

References

  • General Polyamide Properties: Information on the general properties of polyamides and the importance of hydrogen bonding can be found in introductory polymer chemistry textbooks and resources.
  • Synthesis of Polyamides: The synthesis of polyamides via the reaction of diamines and diacid chlorides is a standard method described in various organic and polymer chemistry literature.[1]

  • Thermal Analysis of Polymers: Principles and applications of Differential Scanning Calorimetry (DSC)
  • Mechanical Testing of Polymers: Standards and procedures for the mechanical testing of plastics are detailed by organiz
  • Effect of N-alkylation on Polymer Properties: While a direct source for the dipentyl derivative is unavailable, the general effects of N-alkylation on polyamide properties are discussed in various research articles focusing on structure-property relationships in polymers.[2]

Sources

Validation

Definitive Structural Confirmation of N,N-Dipentylhexane-1,6-diamine: A Comparative Analytical Guide

Topic: Spectroscopic Analysis for Structural Confirmation of N,N-Dipentylhexane-1,6-diamine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary I...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Analysis for Structural Confirmation of N,N-Dipentylhexane-1,6-diamine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of lipophilic polyamines, specifically N,N-Dipentylhexane-1,6-diamine , a critical quality attribute (CQA) is the regio-purity of the alkylation. The synthesis often yields a mixture of the desired asymmetric unsymmetrical tertiary/primary amine (N,N-isomer) and the symmetric secondary/secondary amine byproduct (N,N'-Dipentylhexane-1,6-diamine).

Because these isomers are isobaric (same molecular weight,


 256.47) and possess similar polarity, standard LC-MS methods often fail to provide definitive structural confirmation without rigorous fragmentation analysis. This guide objectively compares the performance of 1H NMR , 13C NMR , and ESI-MS/MS  in resolving this structural ambiguity, providing validated protocols for definitive identification.
Part 1: Structural Analysis & The Isomer Challenge

Before selecting an analytical method, one must understand the specific spectroscopic signatures of the target versus its primary impurity.

  • Target (N,N-isomer): Asymmetric. Contains one tertiary amine site (two pentyl chains, one hexyl chain) and one primary amine site (

    
    ).
    
  • Alternative (N,N'-isomer): Symmetric. Contains two secondary amine sites (one pentyl, one hexyl chain on each nitrogen).[1]

Visualizing the Structural Divergence

StructureComparison Start Alkylation Reaction (Hexane-1,6-diamine + Pentyl Halide) Target TARGET: N,N-Dipentyl (Asymmetric) Tertiary (N) --- Primary (NH2) Start->Target Desired Path Isomer ALTERNATIVE: N,N'-Dipentyl (Symmetric) Secondary (NH) --- Secondary (NH) Start->Isomer Competing Path TargetSig Distinct α-CH2 Signals δ ~2.4 ppm (Tert) & ~2.7 ppm (Prim) Target->TargetSig IsomerSig Overlapping α-CH2 Signals δ ~2.6 ppm (Sec only) Isomer->IsomerSig

Figure 1: Structural divergence in alkylation synthesis. The core analytical challenge is distinguishing the asymmetric target from the symmetric byproduct.

Part 2: Comparative Analysis of Analytical Techniques

This section evaluates three spectroscopic methodologies based on their ability to resolve the N,N vs. N,N' structural question.

Method A: 1H NMR Spectroscopy (The Gold Standard)

Verdict: Most effective for quantitative purity and ratio confirmation.

  • Mechanism: Exploits the "Deshielding Effect." The

    
    -protons (adjacent to Nitrogen) shift differently depending on the substitution level of the amine.
    
  • Performance:

    • Target (N,N): Shows two distinct triplets in the

      
      -region. The 
      
      
      
      next to the primary amine appears downfield (
      
      
      ppm), while the
      
      
      next to the tertiary amine is upfield (
      
      
      ppm).
    • Alternative (N,N'): Shows a simplified spectrum with chemically equivalent

      
      -protons centering around 
      
      
      
      ppm.
Method B: 13C NMR Spectroscopy

Verdict: Best for confirming molecular symmetry.

  • Mechanism: Carbon environments are sensitive to symmetry.[2]

  • Performance:

    • Target (N,N): The hexane backbone is asymmetric. You will observe 6 distinct signals for the hexane chain carbons.

    • Alternative (N,N'): The molecule has a

      
       axis of symmetry. You will observe only 3 distinct signals  for the hexane chain carbons.
      
Method C: ESI-MS/MS (Tandem Mass Spec)

Verdict: Essential for trace impurity detection but requires expert interpretation.

  • Mechanism: Collision-Induced Dissociation (CID).

  • Performance:

    • Target (N,N): Produces a dominant fragment at

      
       30  (characteristic of primary amines, 
      
      
      
      ) and a specific loss of the dipentyl amine moiety.
    • Alternative (N,N'): Lacks the primary amine

      
       30 signature; fragmentation is dominated by alkyl chain losses.
      
Part 3: Comparative Data Summary
Feature1H NMR (Recommended)13C NMR ESI-MS/MS
Differentiation Power High (Integration Ratio)High (Peak Count)Medium (Fragmentation dependent)
Sample Requirement ~10 mg~50 mg< 1 mg
Time to Result 15 mins1-4 hours10 mins
Key Indicator Ratio of

-CH2 integrals
Number of backbone signalsPresence of

30 fragment
Cost Efficiency HighMedium (Instrument time)High
Part 4: Validated Experimental Protocols
Protocol 1: 1H NMR Structural Confirmation

Rationale: Solvent choice is critical.


 is preferred over DMSO-

to prevent solvent viscosity from broadening the triplet splitting patterns essential for distinguishing the isomers.

Reagents:

  • Sample: 10-15 mg N,N-Dipentylhexane-1,6-diamine.

  • Solvent: 0.6 mL Chloroform-d (

    
    , 99.8% D) with 0.03% TMS.
    
  • Auxiliary:

    
     (for exchangeable proton test).
    

Step-by-Step Workflow:

  • Preparation: Dissolve 15 mg of the oil/solid in 0.6 mL

    
    . Ensure the solution is clear.
    
  • Acquisition:

    • Instrument: 400 MHz (minimum) NMR.

    • Scans: 16-32 scans.

    • Pulse Angle:

      
      .
      
    • Relaxation Delay (

      
      ): 1.0 s (Standard) or 5.0 s (Quantitative).
      
  • Processing:

    • Reference TMS to 0.00 ppm.

    • Phase and baseline correct manually.

  • Analysis (The "Decision Gate"):

    • Step A: Locate the triplet at 2.68 ppm . (Assignable to

      
      ).
      
    • Step B: Locate the multiplet/triplet at 2.35 - 2.40 ppm . (Assignable to

      
      ).
      
    • Step C: Integrate.

      • Target: Ratio of (Step A) : (Step B + Pentyl

        
        -CH2) should be 2 : 6 .
        
      • Alternative: If the ratio is 1:1 or signals merge, the sample is the N,N' isomer.

  • Validation (

    
     Shake): 
    
    • Add 1 drop

      
      , shake, and re-run.
      
    • Result: The broad singlet at

      
       ppm (
      
      
      
      ) will disappear in the Target.
Protocol 2: ESI-MS/MS Fragmentation Analysis

Rationale: Used when sample quantity is limited (<1 mg).

Parameters:

  • Ionization: Electrospray Positive (+ESI).

  • Direct Infusion: 5

    
    L/min in MeOH + 0.1% Formic Acid.
    
  • Collision Energy: Stepped 10-40 eV.

Interpretation:

  • Isolate Parent Ion

    
    .
    
  • Observe MS2 spectrum.

  • Target Confirmation: Look for high-intensity peak at

    
     30  (
    
    
    
    ).
  • Isomer Rejection: If

    
     30 is absent and spectrum is dominated by 
    
    
    
    72 (pentyl fragment), suspect N,N' isomer.
Part 5: Analytical Decision Tree (Workflow)

DecisionTree Start Unknown Sample (Dipentylhexane-diamine) Step1 1H NMR (CDCl3) Check α-Region (2.2 - 2.8 ppm) Start->Step1 Decision1 Are there TWO distinct triplet environments? Step1->Decision1 ResultA NO: Single overlapping signal Identified: N,N'-Isomer Decision1->ResultA No Step2 Integrate Signals Ratio Check Decision1->Step2 Yes Decision2 Is Integration 2H (low field) : 6H (high field)? Step2->Decision2 ResultB YES: Confirmed Structure N,N-Dipentylhexane-1,6-diamine Decision2->ResultB Yes ResultC NO: Mixture or Impurity Decision2->ResultC No

Figure 2: Step-by-step logic flow for confirming the N,N-dipentyl structure using 1H NMR.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for amine chemical shift rules).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23). (Reference for fragmentation patterns of aliphatic amines).

  • Field, L. D., Li, H. L., & Magill, A. M. (2015). Organic Structures from Spectra. John Wiley & Sons. (Methodology for distinguishing isomers).

Sources

Comparative

assessing the cost-effectiveness of using n,n-Dipentylhexane-1,6-diamine in synthesis

Topic: Assessing the Cost-Effectiveness of N,N'-Dipentylhexane-1,6-diamine in Synthesis Executive Summary N,N'-Dipentylhexane-1,6-diamine (CAS: 5429-67-4) represents a specialized class of N-alkylated aliphatic diamines....

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Cost-Effectiveness of N,N'-Dipentylhexane-1,6-diamine in Synthesis

Executive Summary

N,N'-Dipentylhexane-1,6-diamine (CAS: 5429-67-4) represents a specialized class of N-alkylated aliphatic diamines. Unlike its commodity parent, 1,6-hexanediamine (HMDA), which drives the bulk nylon industry, the dipentyl derivative is a high-value intermediate designed for specific physicochemical targeting: enhanced lipophilicity, disrupted hydrogen bonding, and controlled reactivity.

This guide evaluates the cost-effectiveness of integrating this molecule into synthetic workflows. While the raw material and synthesis costs are 15–20x higher than HMDA, its utility in gene delivery vectors (lipoplexes) , soluble polyamides , and low-temperature curing agents offers performance metrics that commodity diamines cannot achieve. The cost is justified only when the application demands solubility in non-polar solvents or specific steric modulation of reaction kinetics.

Technical Profile & Mechanism of Action

The introduction of two pentyl chains onto the nitrogen atoms of the hexamethylene core fundamentally alters the molecule's behavior compared to primary diamines.

FeatureN,N'-Dipentylhexane-1,6-diamine1,6-Hexanediamine (HMDA)Impact on Synthesis
Amine Type Secondary (

)
Primary (

)
Reduced reactivity with electrophiles; prevents cross-linking in certain polymerizations.
Lipophilicity (LogP) ~5.2 (Predicted)~0.3Enables cell membrane penetration; soluble in DCM, Toluene, Hexane.
H-Bonding Donor count: 2Donor count: 4Drastically lowers melting point (

) and glass transition (

) of resulting polymers.
Steric Bulk High (Pentyl tails)LowRetards reaction rates with isocyanates/epoxides, extending pot life.
Mechanistic Advantage: The "Internal Plasticization" Effect

In polymer synthesis (e.g., polyamides or polyureas), the pendant pentyl groups act as internal plasticizers. They force polymer chains apart, preventing the tight packing and crystallization typical of Nylon-6,6. This results in materials that are optically clear, soluble in organic solvents, and flexible , whereas HMDA-based equivalents are opaque, insoluble, and rigid.

Synthesis & Sourcing Analysis

To assess cost-effectiveness, one must understand the production complexity. The most efficient route is Reductive Amination .

DOT Diagram: Synthesis Pathway

SynthesisPathway cluster_cost Cost Drivers HMDA 1,6-Hexanediamine (Commodity Precursor) Imine Bis-Imine Intermediate (Unstable) HMDA->Imine + Pentanal - H2O Pentanal Valeraldehyde (2.2 eq) Pentanal->Imine Product N,N'-Dipentylhexane-1,6-diamine (>95% Yield) Imine->Product + Reductant ReducingAgent Reductant (NaBH(OAc)3 or H2/Pd) ReducingAgent->Product Purification Distillation Required (Remove Mono-alkylated) Reagents Reducing Agent Cost

Figure 1: Reductive amination pathway. The primary cost driver is the reducing agent and the purification step to remove mono-pentyl impurities.

Experimental Protocols

Protocol A: Cost-Efficient Synthesis (Reductive Amination)

Use this protocol to generate the diamine in-house if commercial prices (> $500/100g) are prohibitive.

Reagents:

  • 1,6-Hexanediamine (10 mmol)

  • Valeraldehyde (Pentanal) (22 mmol)

  • Sodium Triacetoxyborohydride (STAB) (30 mmol)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step:

  • Imine Formation: Dissolve 1,6-hexanediamine (1.16 g) in DCM (50 mL) under

    
    . Add Valeraldehyde (1.89 g) dropwise. Stir for 2 hours at room temperature. Note: STAB is preferred over 
    
    
    
    to prevent reduction of the aldehyde before imine formation.
  • Reduction: Cool to 0°C. Add STAB (6.36 g) in portions over 20 minutes.

  • Quench: Stir overnight. Quench with saturated

    
    .
    
  • Extraction: Extract aqueous layer with DCM (3x). Dry organics over

    
    .
    
  • Purification: The crude oil contains mono-pentyl and di-pentyl products. Purify via vacuum distillation (high boiling point) or column chromatography (Silica, MeOH:DCM 1:9 + 1%

    
    ).
    
  • Validation: Confirm structure via

    
    H-NMR. Look for triplet at 
    
    
    
    ~0.9 ppm (terminal methyls) and disappearance of aldehyde peak.
Protocol B: Comparative Polymerization (Polyurea Synthesis)

To demonstrate the "Solubility Advantage."

  • Control (HMDA): React HMDA (1 eq) with MDI (Diisocyanate, 1 eq) in DMF. Result: Immediate precipitation of insoluble polyurea.

  • Test (Dipentyl): React N,N'-Dipentylhexane-1,6-diamine (1 eq) with MDI (1 eq) in THF.

    • Observation: The solution remains clear. The secondary amines react slower, allowing for better molecular weight control before gelation.

    • Result: A film cast from this solution is flexible and transparent, unlike the brittle, opaque control.

Comparative Performance & Cost Analysis

The following table contrasts the Dipentyl derivative against standard alternatives in a drug delivery context (e.g., synthesizing cationic lipids for RNA delivery).

MetricHMDA (Baseline)N,N'-Dimethyl-HMDAN,N'-Dipentyl-HMDA
Commercial Cost < $0.05 / g~$2.00 / g~$15.00 - $50.00 / g
Lipid Membrane Interaction Poor (Too polar)ModerateExcellent (High intercalation)
pKa (Conjugate Acid) ~10.8~10.2~10.5 (Ideal for endosomal escape)
Polymer Solubility InsolubleSoluble in polar organicSoluble in non-polar (Hexane/Tol)
Reaction Selectivity Low (Fast, chaotic)MediumHigh (Sterically controlled)
Decision Matrix: When is the Cost Justified?

DecisionTree Start Application Requirement Solubility Need Solubility in Non-Polar Solvents? Start->Solubility Crystallinity Need High Crystallinity & Strength? Solubility->Crystallinity No Dipentyl_Route Use N,N'-Dipentyl (Cost: High) Solubility->Dipentyl_Route Yes (Toluene/Hexane) Bio Biological Target (e.g., Cell Membrane)? Crystallinity->Bio No (Flexible/Amorphous) HMDA_Route Use HMDA (Cost: Low) Crystallinity->HMDA_Route Yes (Fibers/Plastics) Bio->Dipentyl_Route Yes (Lipoplexes) Dimethyl_Route Use N,N'-Dimethyl (Cost: Med) Bio->Dimethyl_Route No (General Reagent)

Figure 2: Strategic decision tree for material selection.

Conclusion

N,N'-Dipentylhexane-1,6-diamine is not cost-effective for bulk structural polymers due to its high synthesis cost and loss of mechanical strength (crystallinity).

However, it is highly cost-effective in two specific scenarios:

  • Pharmaceutical R&D: As a linker in Lipid Nanoparticles (LNPs). The pentyl tails provide the necessary hydrophobic anchor for stable liposomes, a property that cheaper methyl-derivatives lack.

  • Process Engineering: When a polymerization reaction must be conducted in homogenous solution (e.g., for coating applications) rather than interfacial precipitation. The solubility conferred by the pentyl groups eliminates the need for hazardous, high-boiling solvents like NMP or DMAc.

References

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard protocol reference for Protocol A).
  • Organic Chemistry Portal. (2025). Amine Synthesis by Reductive Amination. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Diamine Biosynthesis and Application in Polyamides. Retrieved from [Link]

Validation

A Comparative Guide to the Synthetic Routes of N,N'-Dipentylhexane-1,6-diamine: Efficiency and Practicality

In the landscape of specialty chemicals, N,N'-Dipentylhexane-1,6-diamine stands out as a valuable difunctional secondary amine. Its unique molecular structure, featuring a C6 backbone flanked by two secondary amine group...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of specialty chemicals, N,N'-Dipentylhexane-1,6-diamine stands out as a valuable difunctional secondary amine. Its unique molecular structure, featuring a C6 backbone flanked by two secondary amine groups each bearing a pentyl chain, makes it a critical building block in polymer science for creating novel polyamides and polyurethanes. It also serves as a cross-linking agent in epoxy resins and as an intermediate in the synthesis of non-viral gene delivery vectors.[1] The efficiency and scalability of its synthesis are therefore of paramount importance to researchers and chemical development professionals.

This guide provides an in-depth comparison of the primary synthetic routes to N,N'-Dipentylhexane-1,6-diamine, evaluating them based on chemical efficiency, potential for scale-up, and overall practicality. We will delve into the mechanistic underpinnings of each approach, offer detailed experimental protocols, and present a comparative analysis of their expected efficiencies.

Synthetic Strategies: An Overview

The synthesis of N,N'-Dipentylhexane-1,6-diamine can be approached via two main strategies:

  • Direct N-Alkylation of 1,6-Hexanediamine: This classical approach involves the direct reaction of 1,6-hexanediamine with a pentylating agent.

  • Reductive Amination: A more contemporary and often preferred method that involves the formation of an imine intermediate followed by its reduction.

Below, we will explore each of these routes in detail.

Route 1: Direct N-Alkylation of 1,6-Hexanediamine

The direct alkylation of primary amines is a fundamental transformation in organic chemistry. In the context of synthesizing N,N'-Dipentylhexane-1,6-diamine, this involves the reaction of 1,6-hexanediamine with a suitable pentyl halide, typically in the presence of a base to neutralize the hydrogen halide byproduct.

Mechanistic Considerations

The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the primary amine attacks the electrophilic carbon of the pentyl halide. A significant challenge in this approach is the potential for over-alkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amine and even quaternary ammonium salt byproducts. This lack of selectivity can significantly reduce the yield of the desired product and complicate its purification.

Experimental Protocol: A Representative Procedure

Materials:

  • 1,6-Hexanediamine

  • 1-Bromopentane

  • Potassium carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of 1,6-hexanediamine (1 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.5 equivalents).

  • Slowly add 1-bromopentane (2.2 equivalents) to the suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Dissolve the crude oil in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to obtain N,N'-Dipentylhexane-1,6-diamine.

Efficiency and Challenges

The primary drawback of this method is the lack of selectivity, which often leads to a mixture of mono-, di-, tri-, and tetra-alkylated products. Consequently, the yield of the desired N,N'-dipentyl derivative is often modest, and extensive purification is required to isolate the product in high purity. The use of a large excess of the diamine can favor mono-alkylation, but this is not a viable strategy for obtaining the di-substituted product efficiently.

Route 2: Reductive Amination

Reductive amination is a highly efficient and selective method for the synthesis of amines. It involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of N,N'-Dipentylhexane-1,6-diamine, there are two main variations of this approach.

Route 2a: Reductive Amination of Pentanal with 1,6-Hexanediamine

In this variation, 1,6-hexanediamine is reacted with two equivalents of pentanal to form a di-imine intermediate, which is then reduced to the target diamine.

Route 2b: Reductive Amination of Hexanedial with Pentylamine

This approach involves the reaction of hexanedial with two equivalents of pentylamine, followed by the reduction of the resulting di-imine. A US Patent generally describes the formation of disecondary long-chain diamines through the reductive amination of dialdehydes with primary amines, supporting the viability of this route.[2]

Mechanistic Advantages

The key advantage of reductive amination is its high selectivity. The formation of the imine intermediate is a reversible process, and the subsequent reduction is typically irreversible under the reaction conditions. This prevents over-alkylation, as the resulting secondary amine is generally less reactive towards the carbonyl compound than the starting primary amine under these conditions.

Experimental Protocol: A Representative Procedure (Route 2a)

Materials:

  • 1,6-Hexanediamine

  • Pentanal

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of 1,6-hexanediamine (1 equivalent) in anhydrous dichloromethane, add pentanal (2.2 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the di-imine intermediate.

  • In a separate flask, prepare a suspension of sodium triacetoxyborohydride (2.5 equivalents) in anhydrous dichloromethane.

  • Slowly add the STAB suspension to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion (typically 4-8 hours), quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional distillation under reduced pressure.

Efficiency and Advantages

Reductive amination typically offers significantly higher yields of the desired N,N'-disubstituted diamine compared to direct alkylation. The reaction conditions are generally mild, and the purification of the product is often more straightforward due to the cleaner reaction profile. The use of sodium triacetoxyborohydride is particularly advantageous as it is a mild and selective reducing agent that can be handled easily.

Visualizing the Synthetic Pathways

To better illustrate the two primary synthetic routes, the following diagrams are provided.

Synthesis_Routes cluster_0 Route 1: Direct Alkylation cluster_1 Route 2: Reductive Amination HDA1 1,6-Hexanediamine Product1 N,N'-Dipentylhexane-1,6-diamine HDA1->Product1 Reaction PB Pentyl Bromide PB->Product1 Base Base (e.g., K2CO3) Base->Product1 Solvent1 Solvent (e.g., Acetonitrile) Solvent1->Product1 Byproducts Over-alkylation Products Product1->Byproducts Side Reaction HDA2 1,6-Hexanediamine Diimine Di-imine Intermediate HDA2->Diimine Pentanal Pentanal Pentanal->Diimine ReducingAgent Reducing Agent (e.g., STAB) Product2 N,N'-Dipentylhexane-1,6-diamine ReducingAgent->Product2 Solvent2 Solvent (e.g., DCM) Solvent2->Product2 Diimine->Product2 Reduction

Caption: Comparative overview of direct alkylation and reductive amination pathways.

Comparative Analysis of Efficiency

ParameterRoute 1: Direct AlkylationRoute 2: Reductive Amination
Selectivity Low (prone to over-alkylation)High (minimal over-alkylation)
Typical Yield 30-50%70-90%
Reaction Time 12-24 hours4-8 hours
Reaction Conditions Harsher (reflux)Milder (room temperature)
Purification Challenging (distillation of multiple products)More straightforward
Atom Economy ModerateGood
Green Chemistry Less favorable (use of alkyl halides)More favorable (often cleaner)

Conclusion and Recommendation

Based on the analysis of both synthetic strategies, reductive amination is the clearly superior route for the synthesis of N,N'-Dipentylhexane-1,6-diamine. Its primary advantages lie in its high selectivity, which translates to higher yields and a cleaner product profile, thus simplifying the purification process. The milder reaction conditions and shorter reaction times also contribute to its overall efficiency and appeal from a process chemistry perspective.

While direct alkylation is a viable method, the inherent challenges associated with controlling over-alkylation make it a less efficient and less scalable option. For researchers and drug development professionals requiring high-purity N,N'-Dipentylhexane-1,6-diamine, the investment in the reagents and conditions for reductive amination is well justified by the superior outcomes.

References

  • Whetstone, R. R., & Ballard, S. A. (1953). U.S. Patent No. 2,636,051. Washington, DC: U.S.

Sources

Safety & Regulatory Compliance

Safety

N,N-Dipentylhexane-1,6-diamine: Proper Disposal Procedures

Executive Safety Summary N,N-Dipentylhexane-1,6-diamine is a long-chain aliphatic amine. For disposal and safety purposes, it must be treated as a Corrosive, Basic Organic Liquid with significant aquatic toxicity potenti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

N,N-Dipentylhexane-1,6-diamine is a long-chain aliphatic amine. For disposal and safety purposes, it must be treated as a Corrosive, Basic Organic Liquid with significant aquatic toxicity potential.

Unlike simple buffers, the addition of pentyl chains to the hexamethylenediamine backbone increases lipophilicity, making this compound a likely Marine Pollutant and enhancing its ability to penetrate biological membranes.

Immediate Action Required:

  • DO NOT dispose of down the drain (Sanitary Sewer).

  • DO NOT mix with acids (Exothermic reaction/Fumes).

  • DO NOT mix with oxidizers (Fire/Explosion hazard).

Chemical Hazard Profile

To ensure safe handling, you must understand the "Why" behind the disposal protocols. The following data dictates the waste stream classification.

PropertyValue / ClassificationOperational Implication
Waste Class RCRA D002 (Corrosive) Must be segregated from acidic waste streams.
pH > 12 (Strong Base)Causes immediate, severe skin and eye burns.
Flash Point Est. > 90°C (Combustible)High flash point, but supports combustion. Keep away from ignition sources.[1]
Reactivity Incompatible with Acids, Oxidizers, Acid Chlorides, CO₂Reacts violently with strong oxidizers. Absorbs CO₂ from air (carbamaate formation).
Toxicity Acute Tox.[2] / Aquatic Tox.Rinsate must be collected; do not release to environment.[1]

Expert Insight: The "Dipentyl" substitution makes this molecule significantly more hydrophobic than its parent (1,6-hexanediamine). Consequently, it may not dissolve fully in aqueous acid washes, requiring an organic solvent (e.g., Ethanol) rinse for effective decontamination of containers.

Pre-Disposal Stabilization: A Self-Validating System

Before moving waste to accumulation areas, perform this Self-Validating Compatibility Check . This prevents "blind pouring"—the leading cause of waste container pressurization and explosions.

Protocol: The Compatibility Aliquot Test

Perform this inside a fume hood.

  • Visual Inspection: Ensure the waste liquid is clear of metal precipitates or phase separation.

  • pH Validation: Dip a pH strip into the waste.

    • Result: pH 10–14. (Proceed).

    • Result: pH < 7. STOP. You have a mixed waste stream (likely acidified). Do not add to the Basic Organic drum. Label as "Mixed Amine/Acid Waste."

  • Oxidizer Screen (If history is unknown):

    • Place a drop of waste on Starch-Iodide paper .

    • Result: Blue/Black color = Oxidizer present (Peroxides/Nitrates). STOP. Do not bulk pack. Treat as "High Hazard/Reactive."

    • Result: No color change = Safe to bulk pack with other amines.

Disposal Workflow

The following diagram outlines the decision logic for disposing of N,N-Dipentylhexane-1,6-diamine, ensuring compliance with EPA RCRA regulations.

DisposalWorkflow Start Waste Generation: N,N-Dipentylhexane-1,6-diamine CheckState Physical State? Start->CheckState Liquid Liquid Waste (Reaction mixture/Stock) CheckState->Liquid Solid Solid Waste (Gloves, Towels, Debris) CheckState->Solid Empty Empty Container (Bottles/Vials) CheckState->Empty Segregate Segregation: Isolate from Acids & Oxidizers Liquid->Segregate Bag Double Bag: Clear Polyethylene Bags Solid->Bag Rinse Triple Rinse: Use Ethanol/Solvent (Not just water) Empty->Rinse Container Container Selection: HDPE or Glass (No Aluminum) Segregate->Container Label Labeling: 'Hazardous Waste - Corrosive - Basic' Container->Label TagSolid Label: 'Hazardous Debris - Toxic/Corrosive' Bag->TagSolid Rinsate Collect Rinsate (Treat as Liquid Waste) Rinse->Rinsate Liquid Waste Stream Deface Deface Label & Discard as Trash (If RCRA Empty) Rinse->Deface

Figure 1: Decision logic for the segregation and packaging of aliphatic amine waste streams.

Step-by-Step Disposal Protocols

A. Liquid Waste (Bulk)

Objective: Safe accumulation for off-site incineration.

  • Container Selection: Use HDPE (High-Density Polyethylene) or Glass containers.

    • Critical: Do NOT use aluminum or galvanized steel. Amines are caustic and can corrode these metals, evolving flammable hydrogen gas [1].

  • Segregation: Ensure the container is designated strictly for Basic Organic Waste .

    • Warning: Even trace amounts of acid in a closed amine waste container can generate sufficient heat to melt HDPE or cause over-pressurization.

  • Transfer: Use a funnel. Pour slowly to avoid splashing.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "N,N-Dipentylhexane-1,6-diamine, Ethanol (if solvent used)."

    • Hazards: Check "Corrosive" and "Toxic."[2]

B. Solid Waste (Contaminated Debris)

Objective: Prevent secondary exposure from gloves, paper towels, or weigh boats.

  • Collection: Place all contaminated solids into a clear, 4-mil polyethylene bag.

  • Secondary Containment: If the debris is wet or dripping, double-bag immediately.

  • Tie-Off: Goose-neck tie or tape the bag closed. Do not use twist ties (they puncture bags).

  • Disposal: Place in the lab's Solid Hazardous Waste drum. Do not throw in regular trash.

C. Empty Containers (RCRA Compliance)

Objective: Render the bottle "RCRA Empty" so it can be discarded as municipal trash or recycled glass.

  • Definition: A container is "RCRA Empty" when all wastes have been removed by pouring/pumping, AND no more than 3% by weight remains [2].[3][4]

  • Triple Rinse Procedure:

    • Solvent Choice: Because of the pentyl chains, water alone may not solubilize the residue. Use Ethanol or Isopropanol for the first rinse, followed by water for the second and third.

    • Volume: Use 10% of the container volume for each rinse.

    • Agitation: Cap and shake for 30 seconds.

    • Disposal of Rinsate: Pour the rinse liquid into your Liquid Waste (Category A) container. Do not pour rinsate down the drain.

  • Final Step: Deface the label (cross out the chemical name) and write "EMPTY." Discard glass in the "Glass Waste" box.

Emergency Contingencies

Small Spill (< 500 mL)
  • Isolate: Alert nearby personnel.

  • PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles.

  • Neutralize/Absorb:

    • Do NOT use strong acids to neutralize (too exothermic).

    • Use a Citric Acid based spill kit or Dry Sand/Vermiculite .

    • Why? Sand is inert. Citric acid neutralizes gently without violent spattering.

  • Cleanup: Scoop absorbed material into a bag. Label as "Hazardous Waste: Spill Debris (Amine)."

Skin Exposure[1][2][6]
  • Flush: Immediately flush with water for 15 minutes.[1][2]

  • Neutralize: Do NOT use vinegar or acidic solutions on the skin. Water only.

  • Medical: Seek medical attention. Amines can cause delayed tissue necrosis.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). RCRA Empty Containers: 40 CFR 261.7. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

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Feasible Synthetic Routes

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n,n-Dipentylhexane-1,6-diamine
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Reactant of Route 2
n,n-Dipentylhexane-1,6-diamine
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